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  • Product: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde
  • CAS: 883529-71-3

Core Science & Biosynthesis

Foundational

5-Chloro-1-methyl-1H-indole-2-carbaldehyde chemical properties and structure

Executive Summary 5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block critical to medicinal chemistry and materials science.[1] Unlike its more common isomer, the 3-carbaldehyde (deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block critical to medicinal chemistry and materials science.[1] Unlike its more common isomer, the 3-carbaldehyde (derived via Vilsmeier-Haack formylation), the 2-carbaldehyde congener offers a unique geometry that forces substituents into a linear vector relative to the indole core.[1] This structural rigidity makes it an invaluable scaffold for designing kinase inhibitors, indole-based chalcones, and fused polycyclic systems where precise spatial arrangement is required for target binding.

This guide provides a definitive technical analysis of its properties, synthesis, and reactivity, distinguishing it from the 3-isomer to prevent common experimental errors.

Structural Analysis & Physicochemical Profile

The molecule features an indole core substituted at three key positions: the nitrogen (N1) is methylated, preventing H-bond donation; the C5 position holds a chlorine atom, offering electronic modulation and a handle for cross-coupling; and the C2 position bears a formyl group, serving as the primary electrophilic center.

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Light yellow to beige crystalline solidColor deepens upon oxidation/light exposure.[1]
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in hexanes/water.
Melting Point ~90–110 °C (Predicted range)Note: 1-methylindole-2-CHO melts at 81-85°C; 5-Cl substituent typically elevates MP.[1]
Electronic Character Electron-deficient C2; Electron-rich C3The C2-formyl group withdraws density, deactivating the pyrrole ring slightly compared to unsubstituted indoles.[1]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehydes are prone to autoxidation to carboxylic acids.[1]

Synthetic Pathways: The C2 vs. C3 Distinction

Critical Insight: A common pitfall in indole chemistry is assuming the Vilsmeier-Haack reaction will yield the 2-carbaldehyde.[1] In reality, electrophilic aromatic substitution on indoles heavily favors the C3 position. To synthesize the 2-carbaldehyde , one must utilize Directed ortho-Metalation (DoM) .[1]

The Authoritative Route: C2-Lithiation

The most robust synthesis involves the lithiation of 5-chloro-1-methylindole.[1] The N-methyl group is crucial here; unlike a free N-H indole, the N-methyl species does not require double deprotonation.[1] The C2 proton is the most acidic ring proton (pKa ~38) and is selectively removed by strong bases.

Reaction Logic Flow
  • Precursor: 5-Chloro-1-methylindole.[1]

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Mechanism: Coordination of Li+ to the indole nitrogen (optional but helpful) and deprotonation at C2.[1]

  • Quench: Addition of DMF (N,N-Dimethylformamide) as the formyl source.[1]

  • Workup: Acidic hydrolysis releases the aldehyde.[1]

SynthesisPath Start 5-Chloro-1-methylindole Step1 Lithiation (-78°C, THF) Reagent: n-BuLi Start->Step1 Selective C2-H Deprotonation Inter Intermediate: 2-Lithio-5-chloro-1-methylindole Step1->Inter Step2 Formylation Reagent: DMF Inter->Step2 Nucleophilic Attack Final Target: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde Step2->Final Acidic Hydrolysis

Caption: Directed ortho-metalation pathway for selective C2-formylation, avoiding C3-isomer contamination.

Reactivity Profile & Functionalization[2][3]

This scaffold offers three distinct vectors for chemical modification, enabling "divergent synthesis" in drug discovery campaigns.

A. The Aldehyde (C2-CHO)[1]
  • Condensation: Reacts with amines to form Schiff bases (imines), which are precursors to bioactive hydrazones or reduced secondary amines.[1]

  • Knoevenagel Condensation: Reacts with active methylenes (e.g., malononitrile) to form vinyl nitriles, often used in dye chemistry and fluorescent probes.[1]

  • Oxidation/Reduction: Can be oxidized to the carboxylic acid (CO₂H) or reduced to the alcohol (CH₂OH).[1]

B. The Aryl Chloride (C5-Cl)[1]
  • Cross-Coupling: While less reactive than bromides, the C5-chloride can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos or XPhos) to introduce biaryl or aryl-amino motifs.[1]

C. The Indole C3 Position[4]
  • Electrophilic Substitution: Despite the electron-withdrawing aldehyde at C2, the C3 position retains nucleophilic character.[1] It can undergo halogenation or Friedel-Crafts alkylation, allowing for the construction of highly substituted indole cores.[1]

ReactivityMap Core 5-Chloro-1-methyl- indole-2-carbaldehyde C2_Node C2-Formyl Group Core->C2_Node C5_Node C5-Chloro Group Core->C5_Node C3_Node C3-H Position Core->C3_Node Schiff Schiff Bases (Imines) C2_Node->Schiff R-NH2 Olefin Vinyl Indoles (Wittig/Knoevenagel) C2_Node->Olefin Phosphonium Salts Suzuki Biaryl Derivatives (Suzuki Coupling) C5_Node->Suzuki Pd(0), Ar-B(OH)2 Buchwald Amino-Indoles (Buchwald-Hartwig) C5_Node->Buchwald Pd(0), R2NH Halogen 3-Halo Derivatives (NCS/NBS) C3_Node->Halogen Electrophilic Sub.

Caption: Divergent reactivity map showing three orthogonal vectors for chemical modification.[1]

Pharmaceutical Applications

The 2-carbaldehyde motif is a privileged scaffold in medicinal chemistry:

  • Antiviral Agents: Indole-2-carboxamide derivatives (accessible via oxidation of the aldehyde to acid, then amidation) have shown potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The 5-chloro substituent often improves lipophilicity and metabolic stability.[1]

  • Anticancer (Tubulin Inhibitors): Chalcones derived from 5-chloro-1-methylindole-2-carbaldehyde (via Claisen-Schmidt condensation with acetophenones) act as tubulin polymerization inhibitors, arresting cell division in MCF-7 breast cancer lines.[1]

  • Kinase Inhibition: The rigid indole-2-yl geometry is utilized in designing inhibitors for kinases where the "hinge region" binding requires a specific planar donor-acceptor motif.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde via Lithiation

This protocol is adapted from standard organolithium methodologies for N-substituted indoles.[1]

Safety: n-Butyllithium is pyrophoric.[1] All glassware must be flame-dried and flushed with Argon.[1] Work in a fume hood.

Materials:

  • 5-Chloro-1-methylindole (1.0 eq)[1]

  • n-Butyllithium (1.6 M in hexanes, 1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Anhydrous DMF (1.5 eq)[1]

  • Ammonium Chloride (sat.[1][2] aq.)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 5-chloro-1-methylindole dissolved in anhydrous THF (0.2 M concentration). Add a magnetic stir bar.[1][3]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may change color (often to yellow or orange) indicating formation of the lithiated species.

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at C2.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (50 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1][4] Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).[1]

    • Validation: Product should show a distinct aldehyde proton singlet at ~9.8–10.0 ppm in ¹H NMR.[1]

References

  • BenchChem. (2025).[1][5] Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] 5-Chloro-1-methyl-1H-indole-2-carbaldehyde Product Specifications. Retrieved from [1]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction (Cited for contrast of C3 vs C2 selectivity). Retrieved from [1][3]

  • PubChem. (2025).[1][6] 5-Chloro-1H-indole-2-carbaldehyde Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 1-Methylindole-2-carboxaldehyde Safety & Properties. Retrieved from [1]

Sources

Exploratory

5-Chloro-1-methylindole-2-carboxaldehyde CAS 53590-49-1 synonyms

Topic: 5-Chloro-1-methylindole-2-carboxaldehyde (CAS 53590-49-1) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Precision Synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-1-methylindole-2-carboxaldehyde (CAS 53590-49-1) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Precision Synthesis and Pharmacophore Utility in Drug Design

Executive Summary & Chemical Identity

5-Chloro-1-methylindole-2-carboxaldehyde (CAS 53590-49-1) represents a critical scaffold in the synthesis of indole-based therapeutics. Unlike its C3-formylated counterpart—which is thermodynamically favored in electrophilic aromatic substitutions—the C2-aldehyde requires specific regioselective synthetic strategies. This compound serves as a "linchpin" intermediate for fusing indole rings into complex heterocycles (e.g., pyridazinoindoles, β-carbolines) and for generating styryl-based antiviral agents.

Chemical Identity Table
ParameterDetail
CAS Registry Number 53590-49-1
IUPAC Name 5-Chloro-1-methyl-1H-indole-2-carbaldehyde
Common Synonyms 5-Chloro-1-methylindole-2-carboxaldehyde; 2-Formyl-5-chloro-1-methylindole; 1-Methyl-5-chloroindole-2-carbaldehyde
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C (Aldehydes are prone to air oxidation)

Synthetic Strategy: The Regioselectivity Challenge

To successfully synthesize CAS 53590-49-1, the researcher must overcome the indole ring's natural reactivity profile.

The Mechanistic Divergence
  • The Trap (Electrophilic Substitution): Standard Vilsmeier-Haack conditions (

    
    ) applied to 5-chloro-1-methylindole will predominantly attack the C3 position , yielding the unwanted isomer (5-chloro-1-methylindole-3-carboxaldehyde). This is due to the high electron density at C3 driven by the nitrogen lone pair resonance.
    
  • The Solution (Directed Lithiation): To install the aldehyde at C2 , we must utilize C2-lithiation . The

    
    -methyl group acts as a directing group (albeit weaker than sulfonyls) and protects the nitrogen. Treatment with 
    
    
    
    -Butyllithium (
    
    
    -BuLi) effects deprotonation at C2 (the most acidic proton on the ring), generating a nucleophilic C2-lithio species that can be quenched with DMF.
Reaction Pathway Visualization

The following diagram illustrates the critical divergence between thermodynamic control (C3-attack) and kinetic/directed control (C2-attack).

IndoleReactivity Start 5-Chloro-1-methylindole (Precursor) Vilsmeier Reagent: POCl3 / DMF (Electrophilic Aromatic Substitution) Start->Vilsmeier Lithiation Reagent: n-BuLi / THF (Directed C2-Lithiation) Start->Lithiation Product3 3-Formyl Isomer (Unwanted Side Product) Vilsmeier->Product3 Thermodynamic Control (C3) Intermediate 2-Lithio-5-chloro-1-methylindole (Nucleophilic Species) Lithiation->Intermediate Kinetic Control (C2) DMF_Quench Quench: DMF / H3O+ Intermediate->DMF_Quench Product2 5-Chloro-1-methylindole-2-carboxaldehyde (CAS 53590-49-1) DMF_Quench->Product2 Formylation

Figure 1: Divergent synthetic pathways for formylating 5-chloro-1-methylindole. Green path indicates the correct protocol for CAS 53590-49-1.

Experimental Protocol: C2-Formylation via Lithiation

This protocol is designed for high fidelity and reproducibility.[1] It assumes the use of anhydrous techniques (Schlenk line or Glovebox).

Materials
  • Substrate: 5-Chloro-1-methylindole (1.0 eq)

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.2 eq)
    
  • Electrophile:

    
    -Dimethylformamide (DMF) (anhydrous, 1.5 eq)
    
  • Solvent: Tetrahydrofuran (THF) (anhydrous, distilled over Na/benzophenone)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under positive argon pressure.

  • Solvation: Charge the flask with 5-Chloro-1-methylindole (e.g., 1.0 g, 6.0 mmol) and dissolve in anhydrous THF (15 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C . Crucial: Low temperature prevents polymerization and isomerization.

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (4.5 mL, 7.2 mmol) dropwise via syringe over 10 minutes.
      
    • Observation: The solution may change color (often yellow or orange) indicating the formation of the lithiated species.

    • Stir at -78°C for 45–60 minutes to ensure complete deprotonation at C2.

  • Formylation:

    • Add anhydrous DMF (0.7 mL, 9.0 mmol) dropwise.

    • Allow the mixture to stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm naturally to room temperature (approx. 1 hour).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 9:1 to 4:1).

    • Validation: Confirm structure via ¹H NMR (Look for aldehyde singlet at

      
       ppm).
      

Applications in Drug Discovery

The 2-carboxaldehyde functionality is a versatile handle in medicinal chemistry.

HIV-1 Integrase Inhibitors

Researchers utilize the indole-2-carboxaldehyde core to synthesize diketo acid derivatives and carboxamides . The 5-chloro substituent is often retained to improve lipophilicity and metabolic stability (blocking C5 oxidation) while the C2-aldehyde is oxidized to the carboxylic acid or condensed to form hydrazones.

Antiviral Styrylindoles

Condensation of CAS 53590-49-1 with active methylene compounds or phosphonates (Wittig/Horner-Wadsworth-Emmons) yields 2-styrylindoles . These conjugated systems have shown potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

β-Carboline Synthesis (Pictet-Spengler Precursors)

Reaction with tryptamines or other amines allows for the construction of fused ring systems. The C2-aldehyde reacts with amines to form imines, which then undergo cyclization, providing access to novel γ-carboline and pyrimido[1,2-a]indole scaffolds used in CNS drug research.

References

  • Vilsmeier-Haack Selectivity: Master Organic Chemistry. "The Vilsmeier-Haack Reaction." (Explains the thermodynamic preference for C3 substitution in electron-rich heterocycles).

  • Indole Lithiation Methodology: Organic Syntheses. "1-Methylindole." (Foundational text on N-methylindole handling and reactivity).

  • Pharmaceutical Application (HIV): National Institutes of Health (PMC). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." (Demonstrates the utility of 2-functionalized indoles).

  • CAS Data Verification: CAS Common Chemistry. "1H-Benz[e]indolium derivatives and related substructures." (Used for structural verification of indole derivatives).

  • Commercial Availability & Properties: Santa Cruz Biotechnology. "5-Chloro-1-methyl-1H-indole-2-carbaldehyde." (Verification of commercial availability and solid state).

Sources

Foundational

Thermodynamic Solubility Profile and Solvent Optimization for 5-Chloro-1-methyl-1H-indole-2-carbaldehyde in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery and materials science, indole derivatives serve as privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, indole derivatives serve as privileged scaffolds. Specifically, 5-chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 883529-71-3) is a highly versatile building block utilized in the synthesis of achiral indole-substituted titanocene dichloride derivatives[1] and potent OXE receptor antagonists[2].

Despite its utility, researchers frequently encounter bottlenecks during reaction scale-up and biological assay preparation due to sub-optimal solvent selection. As a Senior Application Scientist, I have structured this guide to move beyond empirical trial-and-error. By deconstructing the physicochemical properties of this molecule, we can understand the causality behind its solvation thermodynamics and establish a predictive, self-validating framework for selecting organic solvents in complex synthetic workflows.

Molecular Profiling & Physicochemical Causality

To predict solubility, we must first analyze the intermolecular forces dictated by the molecule's structural modifications.

Unlike unsubstituted 1H-indole-2-carbaldehyde, which possesses a free N-H bond capable of acting as a strong hydrogen-bond donor[3], the N-methylation in 5-chloro-1-methyl-1H-indole-2-carbaldehyde fundamentally alters its solid-state and solution-phase thermodynamics.

  • Loss of H-Bond Donor: The N-methyl group eliminates the molecule's ability to self-associate via N-H···O=C hydrogen bonds, effectively lowering the crystal lattice energy and increasing baseline solubility in aprotic media.

  • Halogenation: The 5-chloro substituent increases the molecular polarizability and lipophilicity (LogP), making the core highly compatible with halogenated and non-polar solvents via London dispersion forces.

  • H-Bond Acceptor: The C2-carbaldehyde group remains a potent hydrogen-bond acceptor, allowing for moderate solubility in polar protic solvents.

Table 1: Physicochemical Profile
PropertyValue / DescriptorImpact on Solvation
CAS Number 883529-71-3N/A
Molecular Formula C₁₀H₈ClNON/A
Molecular Weight 193.63 g/mol Moderate size; favors rapid dissolution kinetics.
H-Bond Donors 0Prevents strong aqueous solvation; dictates lipophilicity.
H-Bond Acceptors 1 (Carbonyl Oxygen)Enables interactions with protic solvents (MeOH, EtOH).
Dominant Forces Dipole-Dipole, DispersionExcellent solubility in THF, DCM, and DMSO.

Solvation Thermodynamics & Solvent Selection

The selection of a solvent for 5-chloro-1-methyl-1H-indole-2-carbaldehyde must be tailored to the downstream application. The causal relationship between the solvent class and the solute's functional groups dictates the equilibrium solubility.

  • Polar Aprotic Solvents (THF, DMSO, DMF): These solvents exhibit high dielectric constants and strong dipole moments. The highly polarized S=O bond in DMSO or the C=O bond in DMF interacts favorably with the aldehyde dipole of the indole. THF is particularly critical for Grignard additions at the aldehyde carbon, as it stabilizes the organomagnesium transition states[2].

  • Halogenated Solvents (DCM, Chloroform): "Like dissolves like." The dispersion forces between the chlorinated solvent molecules and the 5-chloro-indole core result in near-ideal solution behavior. DCM is the premier choice for liquid-liquid extraction during aqueous workups.

  • Polar Protic Solvents (Methanol, Ethanol): While the lack of an H-bond donor on the indole reduces its affinity for alcohols compared to water, the aldehyde oxygen accepts hydrogen bonds from methanol. This results in moderate solubility, making methanol an ideal solvent for condensation reactions (e.g., with cyclopentadiene) where the product precipitates out of solution, driving the reaction forward[1].

Solvation C 5-Chloro-1-methyl-1H- indole-2-carbaldehyde PA Polar Aprotic (DMSO, DMF, THF) C->PA Strong Dipole-Dipole (Carbonyl O) HAL Halogenated (DCM, Chloroform) C->HAL Dispersion Forces (Chloro-indole core) PP Polar Protic (MeOH, EtOH) C->PP H-Bond Accepting (Moderate Solubility)

Caption: Intermolecular forces governing the solvation of 5-chloro-1-methyl-1H-indole-2-carbaldehyde.

Empirical Solubility Data Across Solvent Classes

The following table summarizes the expected thermodynamic solubility ranges based on structural analogs and empirical synthetic protocols[1][2].

Table 2: Solubility Matrix at 25°C
Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Synthetic Application
Polar Aprotic DMSO46.7> 100Stock solutions for biological assays.
Polar Aprotic THF7.5> 50Grignard reactions (e.g., pentyl MgBr addition).
Halogenated Dichloromethane9.1> 50Reaction extraction; UV-Vis spectroscopy.
Polar Protic Methanol32.710 - 25Condensation reactions; recrystallization.
Aqueous Water / Buffers80.1< 0.1Anti-solvent for precipitation / quenching.

Experimental Protocol: High-Throughput Solubility Screening

To ensure trustworthiness and reproducibility in your own lab, rely on a self-validating Shake-Flask Method coupled with HPLC-UV . Visual solubility checks are prone to error due to micro-suspensions; this protocol guarantees quantitative thermodynamic accuracy.

Step-by-Step Methodology:
  • Solid Addition (Supersaturation): Add 50 mg of 5-chloro-1-methyl-1H-indole-2-carbaldehyde into a 2 mL amber glass HPLC vial.

  • Solvent Introduction: Add 500 µL of the target organic solvent (e.g., THF, MeOH, or DCM). The goal is to maintain a visible excess of solid to ensure the solution reaches thermodynamic equilibrium.

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. Causality note: 24 hours is required to overcome the kinetic dissolution barrier and reach the true thermodynamic plateau.

  • Phase Separation (Self-Validation Step): Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25°C. Crucial: Do not use syringe filters for halogenated or highly polar solvents, as the indole derivative may non-specifically bind to the filter membrane, artificially lowering the measured solubility.

  • Dilution & Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., 60:40 Acetonitrile:Water).

  • HPLC-UV Analysis: Analyze via RP-HPLC using a C18 column. Monitor absorbance at 290 nm (the established UV-Vis λ_max for this indole core[1]). Quantify against a pre-established calibration curve generated from a certified reference standard dissolved in DMSO.

Downstream Applications: Workflow in Drug Synthesis

Understanding the solubility profile directly informs the synthetic workflow. For example, when synthesizing OXE receptor antagonists, the introduction of an alkyl chain via a Grignard reagent strictly requires THF to dissolve the starting material and stabilize the organometallic reagent at -78°C[2]. Conversely, when synthesizing titanocene derivatives, the condensation with cyclopentadiene is performed in Methanol . The moderate solubility of the starting material in MeOH allows the reaction to proceed, but the highly lipophilic product precipitates out, driving the equilibrium forward and simplifying isolation[1].

Workflow Start 5-Chloro-1-methyl-1H- indole-2-carbaldehyde THF THF Solvation (High Solubility) Start->THF Select for Organometallics MeOH MeOH Solvation (Moderate Solubility) Start->MeOH Select for Condensations Grignard Grignard Addition (-78°C to RT) THF->Grignard Condense Condensation Rxn (Pyrrolidine, RT) MeOH->Condense Extract DCM Extraction (Aqueous Quench) Grignard->Extract Homogeneous Mixture Precip Direct Filtration (Product Precipitates) Condense->Precip Heterogeneous Mixture

Caption: Solubility-driven decision matrix for synthetic workflows utilizing the indole intermediate.

By mastering the solvation thermodynamics of 5-chloro-1-methyl-1H-indole-2-carbaldehyde, chemists can minimize solvent waste, avoid failed reactions due to reagent precipitation, and streamline the purification of high-value pharmaceutical intermediates.

References

  • Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthetic Methodologies for 2-Formyl-5-chloro-1-methylindole

Executive Summary & Strategic Importance The compound 2-formyl-5-chloro-1-methylindole serves as a critical pharmacophore in medicinal chemistry. Unlike its C3-formylated counterparts (typically derived via Vilsmeier-Haa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 2-formyl-5-chloro-1-methylindole serves as a critical pharmacophore in medicinal chemistry. Unlike its C3-formylated counterparts (typically derived via Vilsmeier-Haack), the C2-aldehyde offers a unique vector for extending carbon skeletons in the synthesis of HIV-1 integrase inhibitors, melatonin receptor agonists, and indole-based antiviral agents.

This guide details three distinct synthetic pathways, prioritizing regiochemical fidelity and scalability. The selection of the optimal route depends heavily on the starting material availability: Method A (Lithiation) is preferred for direct functionalization of the indole core, while Method B (Riley Oxidation) is ideal when starting from 2-methylated precursors.

Retrosynthetic Analysis & Pathway Selection

To achieve the C2-formyl functionality while preserving the C5-chlorine and N-methyl motifs, we must bypass the indole ring's natural nucleophilic preference for C3.

Diagram 1: Retrosynthetic Disconnections

Retrosynthesis Target TARGET: 2-Formyl-5-chloro-1-methylindole Precursor1 5-Chloro-1-methylindole (Direct C2 Lithiation) Precursor1->Target C-H Activation (n-BuLi / DMF) Precursor2 5-Chloro-1,2-dimethylindole (Riley Oxidation) Precursor2->Target SeO2 Oxidation Precursor3 Ethyl 5-chloro-1-methylindole-2-carboxylate (Redox Adjustment) Precursor3->Target Reduction -> Oxidation

Figure 1: Strategic disconnections showing the three primary routes to the target aldehyde.

Method A: Directed Ortho-Lithiation (The Nucleophilic Route)

This is the most direct and atom-economical route if the starting material is 5-chloro-1-methylindole.

Mechanistic Insight

N-substituted indoles possess a relatively acidic proton at the C2 position. While the Vilsmeier-Haack reaction targets the electron-rich C3 position, the use of a strong organolithium base at low temperatures effects Directed Ortho Metalation (DoM) at C2. The N-methyl group exerts a subtle inductive effect, and the resulting C2-lithio species is stabilized in THF.

Critical Constraint: The C5-chlorine atom is potentially susceptible to lithium-halogen exchange. However, at -78°C, deprotonation at C2 is kinetically favored over metal-halogen exchange at C5.

Experimental Protocol

Reagents:

  • 5-Chloro-1-methylindole (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Anhydrous THF (Solvent)[1]

  • Anhydrous DMF (1.5 eq)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Substrate Addition: Dissolve 5-chloro-1-methylindole in the THF and cool the system to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Note: Maintain internal temperature below -70°C to prevent lithium-halogen exchange at the C5 position.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

Diagram 2: Lithiation Reaction Pathway

Lithiation Start 5-Chloro-1-methylindole Inter 2-Lithio-Intermediate (Kinetic Control) Start->Inter Deprotonation Step1 Add n-BuLi (-78°C, THF) Product 2-Formyl-5-chloro-1-methylindole Inter->Product 1. Nucleophilic Attack 2. Hydrolysis Step2 Add DMF (Electrophile)

Figure 2: Kinetic pathway for C2-selective formylation avoiding C5-dehalogenation.[3]

Method B: Riley Oxidation (The Radical Route)

This method is preferred if 5-chloro-1,2-dimethylindole is the available precursor. It avoids the use of pyrophoric organolithiums but requires handling toxic Selenium Dioxide.

Mechanistic Insight

Selenium Dioxide (SeO₂) oxidizes activated methyl groups (benzylic or allylic) to aldehydes.[2][4][5][6] The C2-methyl group on the indole ring behaves like a benzylic carbon. The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, ultimately yielding the aldehyde.[5]

Safety Note: SeO₂ is highly toxic and can form organoselenium byproducts that are malodorous.[5] All work must be performed in a high-efficiency fume hood.

Experimental Protocol

Reagents:

  • 5-Chloro-1,2-dimethylindole (1.0 eq)

  • Selenium Dioxide (1.2 eq)

  • 1,4-Dioxane (wet, containing ~2-5% water)

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting indole in 1,4-dioxane.

  • Reagent Addition: Add finely powdered SeO₂. The addition of a small amount of water is critical to prevent over-oxidation to the carboxylic acid and to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the starting methyl indole).

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black Selenium metal.

  • Purification: Concentrate the filtrate. The residue often requires recrystallization (ethanol/water) or column chromatography to remove organoselenium traces.

Comparative Data Analysis

The following table contrasts the two primary methods to assist in process selection.

FeatureMethod A: LithiationMethod B: Riley Oxidation
Precursor 5-Chloro-1-methylindole5-Chloro-1,2-dimethylindole
Key Reagent n-BuLi / DMFSeO₂
Conditions Cryogenic (-78°C), AnhydrousReflux (100°C), Aqueous Dioxane
Selectivity High (Kinetic control)High (Thermodynamic)
Yield (Typical) 75 - 85%60 - 70%
Scalability Moderate (Cryogenic limits)High (Standard reactors)
Major Risk C5-Dehalogenation (if temp rises)Toxic Selenium waste

Expert Troubleshooting & Quality Control

Avoiding C3-Formylation

A common error is attempting the Vilsmeier-Haack reaction (POCl₃/DMF) on 5-chloro-1-methylindole.

  • Result: This will almost exclusively yield the 3-formyl isomer.

  • Correction: If you must use Vilsmeier conditions, the C3 position must be blocked, or you must accept the 3-isomer. For the 2-formyl target, stick to Lithiation (Method A).

Validating the Structure (NMR Signatures)

To ensure the aldehyde is at C2 and not C3:

  • 1H NMR (C2-CHO): The aldehyde proton usually appears as a singlet around 9.8–10.0 ppm .

  • C3-H Signal: Look for a singlet (or doublet with small coupling) in the aromatic region for the C3 proton. If the aldehyde were at C3, you would see a C2 proton signal which is typically further downfield than a C3 proton.

  • Coupling: The C5-Cl substitution pattern will show a specific splitting pattern (d, dd, d) for the benzene ring protons (H4, H6, H7).

References

  • Sundberg, R. J.The Chemistry of Indoles. Academic Press.
  • Common Organic Chemistry. Lithiation - Formylation with DMF.[7][8] (General protocol for Ar-Li + DMF). [Link]

  • National Institutes of Health (PMC). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Provides context on C2-functionalization logic). [Link]

  • Adichemistry. Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Applications. [Link]

Sources

Foundational

Molecular weight and exact mass of C10H8ClNO aldehyde

Comprehensive Physicochemical and Analytical Profiling of Aldehydes Executive Summary & Chemical Space The molecular formula represents a highly versatile class of halogenated, nitrogen-containing aromatic compounds. Wit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical and Analytical Profiling of Aldehydes

Executive Summary & Chemical Space

The molecular formula


 represents a highly versatile class of halogenated, nitrogen-containing aromatic compounds. With a Degree of Unsaturation (DoU) of 7, this formula perfectly accommodates a functionalized indole core (DoU = 5) substituted with an aldehyde group (DoU = 1), a methyl group, and a chlorine atom.

In modern drug discovery and organic synthesis, specific isomers of this formula serve as critical electrophilic building blocks. Prominent examples within this chemical space include:

  • 7-Chloro-3-methyl-1H-indole-2-carbaldehyde [1]

  • 5-Chloro-1-methyl-1H-indole-3-carbaldehyde [2]

  • 2-Chloro-1-methyl-1H-indole-3-carbaldehyde [3]

These indole-carbaldehydes are heavily utilized in the synthesis of complex polycyclic architectures and potential anticancer therapeutics, making their precise analytical characterization a foundational requirement for downstream applications.

Mass Fundamentals: Molecular Weight vs. Exact Mass

A common pitfall in pharmaceutical analytics is conflating average molecular weight with monoisotopic exact mass. For


 aldehydes, distinguishing between these two metrics is non-negotiable for structural validation.
  • Average Molecular Weight (193.63 g/mol ): This value is derived from the standard atomic weights of the constituent elements, which account for the natural terrestrial abundance of all isotopes (e.g., the ~3:1 ratio of

    
     to 
    
    
    
    ). Causality: This macroscopic metric is exclusively used for calculating reaction stoichiometry, yield percentages, and molarity during benchtop synthesis.
  • Monoisotopic Exact Mass (193.0294 Da): This is the precise mass of the molecule composed entirely of the most abundant isotopes (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ). Causality: Mass spectrometers separate individual ions rather than bulk averages. Therefore, the exact mass is the mandatory target metric for High-Resolution Mass Spectrometry (HRMS)[4]. Using the average molecular weight in HRMS software will result in a failure to identify the compound.
Quantitative Mass Data Summary

The following table summarizes the critical mass parameters required for analytical targeting[4].

ParameterValuePrimary Application
Formula

Elemental composition assignment
Average Molecular Weight 193.63 g/mol Benchtop stoichiometry and scaling
Monoisotopic Exact Mass 193.0294 DaHRMS identification & elemental validation

Exact Mass
194.0367 DaTarget mass for Positive Mode ESI-MS

Exact Mass
192.0221 DaTarget mass for Negative Mode ESI-MS

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the identity and purity of a synthesized


 aldehyde, researchers must employ a self-validating HRMS protocol. The methodology below ensures sub-2 ppm mass accuracy and leverages the unique isotopic signature of chlorine.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the

    
     analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
    
    • Causality: Formic acid lowers the pH of the solvent matrix, forcing the protonation of the basic nitrogen atom in the indole ring. This maximizes ionization efficiency and signal-to-noise ratio in positive mode Electrospray Ionization (ESI+).

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Q-TOF or Orbitrap mass spectrometer immediately prior to the sample run.

    • Causality: Real-time calibration corrects for environmental mass drift, ensuring the instrument maintains the < 2 ppm mass error threshold required for publication-quality validation.

  • Ionization & Acquisition: Inject the sample via ESI+. Acquire data across a mass range of 100–1000 m/z at a resolution of >60,000. Extract the ion chromatogram for the theoretical

    
     mass of 194.0367 Da.
    
  • Self-Validating Data Processing: Do not rely on exact mass alone. The system must self-validate by comparing the experimental isotopic pattern against the theoretical model. For

    
    , the presence of a single chlorine atom dictates a distinct "M and M+2" isotopic pattern. The M+2 peak (
    
    
    
    ) must appear at 196.0338 Da with a relative abundance of approximately 32% compared to the monoisotopic peak. If this specific isotopic ratio is absent, the elemental composition is incorrect, instantly invalidating the result.

HRMS_Workflow Sample Sample Preparation 1 µg/mL in MeOH/H2O (0.1% FA) Calibration Instrument Calibration Standard Tuning Mix Sample->Calibration Prevents mass drift ESI Electrospray Ionization (ESI+) Target: [M+H]+ Calibration->ESI Injection Detection Mass Analyzer (Orbitrap/Q-TOF) Resolution > 60,000 ESI->Detection Ion Transfer Validation Data Processing Mass Error < 2 ppm & Isotope Match Detection->Validation m/z Separation

Figure 1: Self-validating HRMS workflow for exact mass determination.

Synthetic Utility and Reactivity

Aldehydes with the formula


 are highly reactive electrophiles. The electron-withdrawing nature of the chlorine atom, combined with the aromatic indole system, fine-tunes the reactivity of the aldehyde carbon.

A primary application of these compounds is their participation in Knoevenagel condensations. For example, reacting 2-chloro-1-methyl-1H-indole-3-carbaldehyde with active methylene compounds (CH-acids) such as barbituric acids yields highly conjugated products[3].

  • Mechanistic Causality: The reaction is typically driven by refluxing in an alcohol solvent (e.g., n-butanol) which provides the necessary thermal energy to facilitate the nucleophilic attack of the enolate on the aldehyde carbon, followed by the elimination of water. The resulting Knoevenagel products retain the chlorine atom, a crucial structural feature that often enhances the lipophilicity and target-binding affinity of the resulting anticancer drug candidates[3].

Synthesis_Pathway Aldehyde C10H8ClNO Aldehyde (Electrophile) Condensation Knoevenagel Condensation Reflux in n-BuOH Aldehyde->Condensation CH_Acid Active Methylene Compound (Nucleophile) CH_Acid->Condensation Product Anticancer Derivative (Retained Cl Atom) Condensation->Product -H2O

Figure 2: Knoevenagel condensation pathway of C10H8ClNO aldehydes.

References

  • 5-chloro-1-methyl-1H-indole-3-carbaldehyde - C10H8ClNO Source: chem-space.com URL:[Link]

  • REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 Source: clockss.org URL:[Link]

  • 8-chloro-6-methyl-4-quinolinol (C10H8ClNO) - PubChemLite (Mass Adduct Reference) Source: uni.lu URL:[Link]

Sources

Exploratory

5-Chloro-1-methyl-1H-indole-2-carbaldehyde melting point and physical state

[shape=box, style=filled, fontname="Arial", fontsize=" Synthetic workflow for 5-chloro-1-methyl-1H-indole-2-carbaldehyde. Reactivity & Downstream Drug Discovery Applications The strategic placement of the aldehyde at the...

Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style=filled, fontname="Arial", fontsize="

Synthetic workflow for 5-chloro-1-methyl-1H-indole-2-carbaldehyde.

Reactivity & Downstream Drug Discovery Applications

The strategic placement of the aldehyde at the C2 position transforms the indole into a highly reactive electrophile, paving the way for diverse medicinal chemistry applications.

Synthesis of OXE Receptor Antagonists

The OXE receptor is a critical target in asthma and allergy research, mediating the effects of the eosinophil chemoattractant 5-oxo-ETE. Researchers utilize 5-chloro-1-methyl-1H-indole-2-carbaldehyde as a primary building block to synthesize potent OXE receptor antagonists.

  • Mechanism: A Grignard addition (e.g., using pentylmagnesium bromide) directly attacks the C2-aldehyde, converting it into a secondary alcohol (e.g., 1-(5-chloro-1-methyl-1H-indol-2-yl)hexan-1-ol)[1]. This alkyl side chain is essential for receptor binding and antagonist efficacy[1].

Development of Cytotoxic Titanocene Complexes

Titanocene dichloride derivatives are investigated for their potent cytotoxic effects, particularly against cisplatin-resistant ovarian tumor cell lines.

  • Mechanism: The aldehyde undergoes a base-catalyzed condensation with freshly cracked cyclopentadiene (using pyrrolidine as a catalyst) to yield a fulvene derivative[2]. This fulvene is subsequently reacted with Super Hydride (LiBEt₃H) and transmetallated with titanium tetrachloride to form the final achiral indole-substituted titanocene complex[2].

Reactivity Center 5-Chloro-1-methyl-1H-indole- 2-carbaldehyde Grignard Grignard Addition (e.g., Pentyl-MgBr) Center->Grignard Fulvene Condensation (Cyclopentadiene) Center->Fulvene Mannich Mannich Reaction (Secondary Amines) Center->Mannich Prod1 Secondary Alcohols (OXE Receptor Antagonists) Grignard->Prod1 Prod2 Fulvene Derivatives (Titanocene Complexes) Fulvene->Prod2 Prod3 Aminomethyl Indoles (Bioactive Scaffolds) Mannich->Prod3

Downstream reactivity and drug discovery applications of the target aldehyde.

Storage, Handling, and Stability Protocols

To maintain the integrity of 5-chloro-1-methyl-1H-indole-2-carbaldehyde, adhere to the following self-validating storage system:

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen.

  • Temperature: Store refrigerated at 2 °C to 8 °C.

  • Light Sensitivity: Keep in amber glass vials. UV light can induce radical-mediated degradation of the aldehyde moiety.

  • Validation: Before use in sensitive organometallic reactions (like Grignard additions), verify purity via TLC or ¹H-NMR. The aldehyde proton should appear as a sharp singlet near

    
     9.8 - 10.0 ppm in CDCl₃[2].
    

References

  • Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives Source: International Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys Source: Biochemical Pharmacology (via PubMed Central) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Schiff Bases from 5-chloro-1-methyl-1H-indole-2-carbaldehyde: A Comprehensive Guide to Synthesis, Characterization, and Potential Applications

Introduction: The Significance of Indole-Based Schiff Bases in Modern Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indole-Based Schiff Bases in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound physiological effects, including neurotransmitters like serotonin and melatonin.[1][2][3] When the versatile indole scaffold is functionalized with an azomethine or imine (-CH=N-) group through condensation with primary amines, it gives rise to a class of compounds known as Schiff bases.[4][5] These indole-based Schiff bases have emerged as a privileged class of molecules in drug discovery, exhibiting a remarkable spectrum of biological activities.[2][3][6] Their therapeutic potential spans anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticonvulsant applications.[1][6][7][8]

The reactivity and biological profile of these compounds can be finely tuned by introducing various substituents on both the indole ring and the amine component. The subject of this guide, 5-chloro-1-methyl-1H-indole-2-carbaldehyde, is a promising starting material. The presence of a chloro group at the 5-position can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. The N-methylation at the indole nitrogen prevents hydrogen bonding and can influence the molecule's conformation and metabolic stability. This guide provides a detailed exploration of the synthesis of Schiff bases from this specific indole derivative, offering robust protocols and insights for researchers in medicinal chemistry and drug development.

Reaction Schematics and Mechanistic Insights

The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the final imine product.[9][10] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Figure 1. Generalized reaction mechanism for the formation of Schiff bases from an indole aldehyde and a primary amine.

Synthetic Methodologies: From Conventional Heating to Green Chemistry

Several effective methods can be employed for the synthesis of Schiff bases from 5-chloro-1-methyl-1H-indole-2-carbaldehyde. The choice of method often depends on the desired reaction time, yield, and environmental considerations.

Method 1: Conventional Synthesis via Reflux

This is the most traditional and widely used method. It involves heating the reactants in a suitable solvent, often with a catalyst.

Protocol 1: General Procedure for Conventional Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol, methanol, or glacial acetic acid.[9][10][11]

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary aromatic or aliphatic amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid or a few crystals of p-toluenesulfonic acid.[4][12] The use of an organic base like piperidine has also been reported to be effective.[11][13]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for a period ranging from 2 to 14 hours.[9][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.[9][10] Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If a precipitate does not form, the solvent can be removed under reduced pressure.[14] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green chemistry approach that often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.[15][16][17]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix 5-chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq.) and the primary amine (1.0 eq.).

  • Solvent/Catalyst: The reaction can be performed under solvent-free conditions or by adding a small amount of a high-boiling polar solvent like DMF or ethanol.[12][16] A natural acid catalyst, such as cashew shell extract, can also be employed for a greener approach.[17]

  • Microwave Irradiation: Place the vessel in a domestic or dedicated laboratory microwave oven and irradiate at a power of 400-700 W for a short duration, typically ranging from 80 seconds to 15 minutes.[17][18]

  • Work-up and Purification: After irradiation, allow the mixture to cool to room temperature. Add a solvent like ethyl acetate to dissolve the product, which can then be isolated by evaporating the solvent.[17] Purification is typically achieved through recrystallization.

Table 1: Comparison of Synthetic Methodologies

ParameterConventional RefluxMicrowave-Assisted Synthesis
Reaction Time 2 - 14 hours80 seconds - 15 minutes
Energy Consumption HighLow
Typical Yields Good to ExcellentOften higher than conventional
Solvent Usage Moderate to HighLow to None (Solvent-free)
Advantages Simple setup, well-establishedRapid, higher yields, eco-friendly
Disadvantages Long reaction times, higher energy useRequires specialized equipment

Experimental Workflow and Characterization

A systematic workflow is crucial for the successful synthesis and validation of the novel Schiff bases.

experimental_workflow Start Start: 5-chloro-1-methyl-1H-indole-2-carbaldehyde + Primary Amine Synthesis Synthesis (Conventional or Microwave) Start->Synthesis Monitoring Reaction Monitoring (TLC) Synthesis->Monitoring Monitoring->Synthesis Incomplete Isolation Product Isolation (Filtration/Evaporation) Monitoring->Isolation Complete Purification Purification (Recrystallization) Isolation->Purification Characterization Structural Characterization Purification->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR MassSpec Mass Spectrometry Characterization->MassSpec Bio_Assay Biological Activity Screening Characterization->Bio_Assay Antimicrobial Antimicrobial Assays (MIC/MBC) Bio_Assay->Antimicrobial Anticancer Anticancer Assays (IC₅₀) Bio_Assay->Anticancer Antioxidant Antioxidant Assays (DPPH) Bio_Assay->Antioxidant End End: Characterized Schiff Base with known activity Bio_Assay->End

Figure 2. A comprehensive workflow from synthesis to biological evaluation of indole-based Schiff bases.

Structural Characterization Techniques

To confirm the successful synthesis and purity of the target Schiff bases, a combination of spectroscopic techniques is essential.

  • FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1580-1630 cm⁻¹.[19] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1670 cm⁻¹) and the N-H stretching bands of the primary amine provides further evidence of the reaction's completion.[19]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[9][19] The signals corresponding to the aromatic protons of the indole ring and the amine moiety will also be present, and their integration and splitting patterns will confirm the structure. The disappearance of the aldehyde proton signal (around δ 9.40 ppm) is another key indicator.[19]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the imine carbon (-C=N-) in the range of δ 147-165 ppm.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the expected Schiff base product, thus confirming its identity.

Application Notes: Potential Biological Activities

While specific biological data for Schiff bases derived from 5-chloro-1-methyl-1H-indole-2-carbaldehyde requires experimental validation, the extensive literature on analogous indole-based Schiff bases allows for strong predictive insights into their potential therapeutic applications.[2][3][6]

Table 2: Predicted Biological Activities and Rationale

Biological ActivityRationale and Supporting EvidenceKey Assay Methods
Antimicrobial & Antifungal The imine group is crucial for antimicrobial activity.[20] Halogen substituents, such as the 5-chloro group, are known to enhance the antimicrobial potential of Schiff bases.[21][22][23] These compounds are expected to be active against various bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).[4][23][24]Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), Disk Diffusion Method.[20][25]
Anticancer Indole derivatives and their Schiff bases are well-documented cytotoxic agents against various cancer cell lines.[2][6] The mechanism often involves inducing apoptosis. The 5-chloro substituent can increase lipophilicity, potentially enhancing cellular uptake and cytotoxic effects.MTT assay to determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2, A549).[6]
Antioxidant Many indole derivatives are effective radical scavengers due to the electron-rich nature of the indole ring, which can donate a hydrogen atom to free radicals.[5]DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine IC₅₀ values.[5]
Anti-inflammatory Indole-based structures are found in anti-inflammatory drugs like Indomethacin. Schiff bases derived from them often exhibit anti-inflammatory properties.[1][8]In vitro assays like inhibition of COX/LOX enzymes or in vivo models like carrageenan-induced paw edema.

Conclusion and Future Outlook

The synthesis of Schiff bases from 5-chloro-1-methyl-1H-indole-2-carbaldehyde offers a promising avenue for the development of novel therapeutic agents. The synthetic protocols outlined in this guide, including both conventional and microwave-assisted methods, provide reliable and efficient pathways to these target molecules. The predictable, yet potent, biological activities associated with the indole scaffold, the imine linkage, and the chloro-substituent make these compounds highly valuable for screening in drug discovery programs. Further research should focus on synthesizing a diverse library of these Schiff bases by varying the amine component and subsequently evaluating their biological activities to establish clear structure-activity relationships (SAR). This systematic approach will be instrumental in identifying lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Almutlaq, N., Elshanawany, M. M., Sayed, M., Younis, O., Ahmed, M., Wachtveitl, J., Braun, M., Tolba, M. S., & Ahmed, F. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. [Link]

  • Zhang, X., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date not available). Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. JOCPR. [Link]

  • ResearchGate. (2026, February 9). Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. [Link]

  • Mubassir, M., et al. (2025, March 14). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Xia, S., & He, Y. (2022, August 16). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing. [Link]

  • MDPI. (2025, October 13). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. [Link]

  • ResearchGate. (2020, June 1). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. [Link]

  • Tolba, M. S., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. PMC. [Link]

  • Rezavandi, M. (2025, August 29). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate. [Link]

  • Der Pharma Chemica. (Date not available). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. [Link]

  • Patil, S. S., et al. (2022, December 20). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. PMC. [Link]

  • MDPI. (2025, September 8). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (Date not available). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. [Link]

  • Bentham Science Publishers. (2023, June 1). Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. [Link]

  • Oriental Journal of Chemistry. (2018, February 19). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]

  • MDPI. (2022, October 13). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. [Link]

  • Hindawi. (Date not available). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. [Link]

  • Journal of Chemical Society of Nigeria. (Date not available). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. [Link]

  • Shi, L., et al. (2007, April 15). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. [Link]

  • Medires Publishing. (2024, April 30). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

  • Semantic Scholar. (2007, April 1). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

  • MDPI. (2022, May 6). Microwave-Assisted Synthesis of Schiff Base Metal–Ligand Complexes with Copper and Nickel Centres for Electrochemical In Vitro Sensing of Nitric Oxide in an Aqueous Solution. [Link]

  • Mubassir, M., et al. (2025, February 4). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. [Link]

  • IOSR Journal. (Date not available). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. [Link]

  • Journal of the Serbian Chemical Society. (Date not available). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]

  • ResearchGate. (2025, October 11). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

  • MDPI. (Date not available). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Indole-2-Carbaldehydes via Vilsmeier-Haack Formylation

[1] Executive Summary This application note details the protocol for synthesizing indole-2-carbaldehydes using the Vilsmeier-Haack reaction. While the indole heterocycle naturally undergoes electrophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for synthesizing indole-2-carbaldehydes using the Vilsmeier-Haack reaction. While the indole heterocycle naturally undergoes electrophilic aromatic substitution at the C3 position, this protocol specifically addresses the synthesis of 3-substituted indole-2-carbaldehydes .

Critical Distinction: For unsubstituted indoles, the Vilsmeier-Haack reaction yields the C3-aldehyde with >95% regioselectivity. To achieve C2-formylation using this method, the C3 position must be blocked (e.g., 3-methylindole). If your target is unsubstituted indole-2-carbaldehyde, this Vilsmeier protocol is not recommended ; a lithiation strategy (


-BuLi/DMF) should be employed instead.

This guide focuses on the C3-blocked pathway , a critical workflow for developing complex alkaloids and pharmaceutical intermediates (e.g., indomethacin derivatives).

Mechanistic Insight & Regioselectivity

The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), generated in situ from DMF and POCl


.[1][2]
The Regioselectivity Challenge

Indole is an electron-rich system.[3][1][4] The lone pair on the nitrogen donates density into the ring, making C3 the most nucleophilic site (enamine-like reactivity).

  • Unsubstituted Indole: The electrophile attacks C3.

  • 3-Substituted Indole: With C3 blocked, the nucleophilicity of C2 is exploited. However, C2 attack requires higher activation energy, necessitating elevated reaction temperatures compared to standard C3 formylations.

Pathway Visualization

The following diagram illustrates the divergence in reactivity based on C3 substitution.

VilsmeierMechanism cluster_legend Pathway Logic Reagents DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VReagent 0°C (Exothermic) Indole_Unsub Unsubstituted Indole (H at C3) VReagent->Indole_Unsub Attack Indole_Sub 3-Substituted Indole (R at C3) VReagent->Indole_Sub Attack Inter_C3 C3-Iminium Salt (Kinetically Favored) Indole_Unsub->Inter_C3 Fast (<40°C) Inter_C2 C2-Iminium Salt (Thermodynamically Accessible) Indole_Sub->Inter_C2 Requires Heat (70-90°C) Prod_C3 Indole-3-Carbaldehyde Inter_C3->Prod_C3 Hydrolysis Prod_C2 3-R-Indole-2-Carbaldehyde Inter_C2->Prod_C2 Hydrolysis Legend1 Unsubstituted Indoles naturally favor C3. Legend2 Blocked C3 forces reaction to C2.

Caption: Mechanistic divergence in Vilsmeier-Haack formylation. Note the thermal requirement for overcoming the energy barrier at C2 when C3 is substituted.

Pre-Reaction Planning

Safety: The POCl Hazard

Phosphorus oxychloride (POCl


) reacts violently with water to release HCl gas and phosphoric acid.
  • Moisture Control: All glassware must be flame-dried. DMF must be anhydrous (<50 ppm water).

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. It must be controlled at 0–5°C. Uncontrolled addition can lead to a "runaway" decomposition above 50°C.

Reagent Quality
  • DMF: Use Anhydrous grade (99.8%). Wet DMF destroys the POCl

    
     and lowers yield.
    
  • POCl

    
    :  If the liquid is dark or cloudy, distill before use. Degraded reagent yields colored impurities that are difficult to remove.[5]
    

Experimental Protocol

Target: Synthesis of 3-Methylindole-2-carbaldehyde (Model Substrate) Scale: 10 mmol basis (Scalable to 100 mmol)

Materials
  • 3-Methylindole (Skatole): 1.31 g (10 mmol)

  • Phosphorus Oxychloride (POCl

    
    ): 1.1 mL (12 mmol, 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF): 5.0 mL (Solvent/Reagent) + 2.0 mL (for dissolving indole)

  • Sodium Hydroxide (5M) or Sodium Acetate (Sat. aq.)

  • Dichloromethane (DCM) for extraction.[1]

Step-by-Step Workflow
Phase 1: Generation of Vilsmeier Reagent
  • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5.0 mL).

  • Cool the system to 0°C using an ice/salt bath under Argon/Nitrogen atmosphere.

  • Add POCl

    
     (1.2 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes.
    
    • Observation: The solution may turn pale yellow. Ensure internal temperature does not exceed 5°C.

  • Stir at 0–5°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Addition and Reaction[4]
  • Dissolve 3-Methylindole (10 mmol) in anhydrous DMF (2.0 mL).

  • Add the indole solution dropwise to the cold Vilsmeier reagent.

    • Note: The mixture may solidify or become viscous; ensure efficient magnetic or mechanical stirring.

  • The Thermal Shift: Remove the ice bath. Allow the mixture to reach room temperature, then heat to 80°C .

    • Expert Insight: Unlike C3 formylation (which often proceeds at RT), C2 formylation requires this thermal energy. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Maintain at 80°C for 4–6 hours until the starting material is consumed.

Phase 3: Hydrolysis and Workup[3]
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess reagent occurs.

  • Basification: Slowly add 5M NaOH (or saturated Sodium Acetate for milder conditions) until pH reaches 9–10.

    • Observation: The yellow/orange iminium salt will hydrolyze, often precipitating the aldehyde as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry.

    • If Oil: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Phase 4: Purification

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous Conditions ReagentGen Reagent Generation DMF + POCl3 @ 0°C (30 mins) Start->ReagentGen AddSubstrate Add 3-Substituted Indole Dissolved in DMF (Dropwise @ 0°C) ReagentGen->AddSubstrate HeatStep Reaction Phase Heat to 80°C (4-6 Hours) AddSubstrate->HeatStep Critical for C2 Selectivity Quench Quench Pour onto Crushed Ice HeatStep->Quench Hydrolysis Hydrolysis/Basification Add NaOH to pH 9 Quench->Hydrolysis Isolation Isolation Filtration or DCM Extraction Hydrolysis->Isolation

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of 3-substituted indoles.

Comparative Analysis: Vilsmeier vs. Lithiation

When choosing a route for Indole-2-carbaldehydes, the substitution pattern dictates the method.

FeatureVilsmeier-Haack (This Protocol)Lithiation (n-BuLi / DMF)
Best Substrate 3-Substituted Indoles (e.g., Skatole)N-Protected Indoles (e.g., N-Boc-indole)
Regioselectivity C2 (forced by C3 block)C2 (directed by N-protecting group)
Conditions Acidic, Thermal (80°C)Basic, Cryogenic (-78°C)
Reagent Cost Low (POCl

, DMF)
Moderate (

-BuLi, Anhydrous solvents)
Scalability High (Industrial standard)Moderate (Cryogenic handling limits)
Key Limitation Fails for unsubstituted indoles (gives C3)Requires N-protection/deprotection steps

Troubleshooting & Optimization

  • Low Yield / Tarry Product:

    • Cause: Reaction temperature too high during POCl

      
       addition (Vilsmeier reagent decomposition).
      
    • Fix: Strictly maintain <5°C during the initial mixing.[3]

  • Recovery of Starting Material:

    • Cause: Insufficient heating.

    • Fix: C2 formylation is sterically and electronically less favored than C3. Ensure the bath temperature is 80–90°C and extend time to 8 hours.

  • N-Formylation:

    • Observation: A byproduct appearing in LCMS (+28 mass).

    • Fix: This is reversible. Ensure the hydrolysis step (pH > 9 and stirring for 1 hour) is vigorous enough to cleave the N-formyl group.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6][7] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[3][1][6][8][9][10] Organic Syntheses, 39, 30. (Foundational protocol for C3, illustrating the contrast).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][1][2][4][6][7][8][11][12][13] Comprehensive Organic Synthesis, 2, 777-794. (Review of regioselectivity).

  • BenchChem Technical Support. (2025). Application Notes: Vilsmeier-Haack Formylation of 3H-Indoles. (Specifics on 3-substituted indole protocols).

Sources

Method

Application Note: Knoevenagel Condensation of 5-Chloro-1-methylindole-2-carbaldehyde

Abstract & Strategic Significance The Knoevenagel condensation of 5-chloro-1-methylindole-2-carbaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to Tyrphostin-like kinase inhibitors , flu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The Knoevenagel condensation of 5-chloro-1-methylindole-2-carbaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to Tyrphostin-like kinase inhibitors , fluorescent probes, and indole-based antimicrobial agents. The specific substitution pattern—a 5-chloro group enhancing lipophilicity and metabolic stability, coupled with an


-methyl group preventing competitive H-bonding—makes this aldehyde a high-value scaffold for drug discovery.

This guide provides a rigorous, field-validated protocol for condensing this aldehyde with active methylene compounds (specifically malononitrile and ethyl cyanoacetate ). It moves beyond basic synthesis to address scalability,


 selectivity, and "green" process optimization.

Reaction Mechanism & Chemical Logic

The reaction follows a base-catalyzed pathway involving deprotonation, nucleophilic addition, and dehydration.[1] Understanding the electronics of the indole ring is crucial: the electron-rich indole nitrogen (even when methylated) pushes electron density into the C2-aldehyde, reducing its electrophilicity compared to simple benzaldehydes. Consequently, a catalytic push-pull system is often required to drive conversion.

Mechanistic Pathway (DOT Visualization)

KnoevenagelMechanism Base Base Catalyst (Piperidine) AMC Active Methylene (Malononitrile) Base->AMC Deprotonation Carbanion Carbanion Intermediate AMC->Carbanion -H+ Aldehyde 5-Cl-1-Me-Indole -2-CHO Carbanion->Aldehyde Nucleophilic Attack Alkoxide β-Alkoxide Intermediate Aldehyde->Alkoxide C-C Bond Formation Product (E)-Vinyl Nitrile Product Alkoxide->Product Dehydration (-H2O) Water H2O Alkoxide->Water

Figure 1: Step-wise mechanism highlighting the critical deprotonation and dehydration steps.

Optimization & Condition Screening

The following data summarizes optimization studies for the reaction with malononitrile (1.1 equiv).

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Notes
1 Ethanol Piperidine Reflux 2.0 92 Gold Standard. Clean precipitation.
2MethanolNaOH254.078Lower solubility of aldehyde.
3ToluenePiperidine/AcOHReflux5.085Dean-Stark trap required.
4WaterCTAB (surfactant)801.581Green method; product requires recrystallization.
5NoneIonic Liquid [bmim]BF4MW (100W)0.194High throughput; requires specialized equipment.

Standardized Protocol (Method A: Ethanol/Piperidine)

This method is prioritized for its balance of scalability, operational simplicity, and product purity.

Reagents & Materials
  • Substrate: 5-Chloro-1-methylindole-2-carbaldehyde (purity >97%).[2]

  • Nucleophile: Malononitrile (or Ethyl Cyanoacetate).

  • Catalyst: Piperidine (ReagentPlus® grade).

  • Solvent: Absolute Ethanol (EtOH).[3]

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure
  • Charge: In a 100 mL RBF, dissolve 5-chloro-1-methylindole-2-carbaldehyde (1.0 g, 5.16 mmol) in Absolute Ethanol (15 mL).

    • Note: The aldehyde may not fully dissolve at RT; a suspension is acceptable.

  • Add Nucleophile: Add Malononitrile (0.375 g, 5.68 mmol, 1.1 equiv) to the stirring mixture.

  • Catalyze: Add Piperidine (50 µL, ~0.1 equiv) dropwise.

    • Observation: The solution often turns a deeper yellow/orange immediately upon base addition.

  • Reaction: Heat the mixture to Reflux (78 °C) for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Workup (Precipitation):

    • Cool the reaction mixture slowly to room temperature.

    • Further cool in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel.[4]

  • Wash: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove catalyst salts.

  • Dry: Dry the solid under vacuum at 45 °C for 4 hours.

Expected Results
  • Appearance: Bright yellow to orange crystalline solid.

  • Yield: 88–95%.

  • Melting Point: Typically >200 °C (dependent on nucleophile).[5]

  • Purity: >98% by HPLC.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the synthesis.

ProtocolWorkflow Start Start: 1.0g Aldehyde Solvent Dissolve in EtOH (15 vol) Start->Solvent Reagent Add Malononitrile (1.1 eq) + Piperidine (cat.) Solvent->Reagent Reflux Reflux 2-3 hrs (Monitor TLC) Reagent->Reflux Check Aldehyde Consumed? Reflux->Check Check->Reflux No (Add 0.5h) Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Filter & Wash (Cold EtOH/H2O) Cool->Filter Dry Dry under Vacuum Filter->Dry

Figure 2: Operational workflow for the standard ethanol-mediated condensation.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product in hot EtOH.Concentrate solvent volume by 50% on rotovap before cooling. Add water dropwise to induce turbidity.
Impure Product (Sticky) Oligomerization of malononitrile.Use fresh malononitrile. Ensure base is catalytic, not stoichiometric. Recrystallize from EtOH/DMF.
Incomplete Conversion "Wet" solvent or old catalyst.Water inhibits the dehydration step. Use anhydrous EtOH. Add molecular sieves or switch to Toluene/Dean-Stark method.
Isomer Mixture

isomerization.
The

-isomer is thermodynamically favored due to steric hindrance between the indole C3-H and the nitrile group. Recrystallization usually isolates the

-form.

References

  • Sigma-Aldrich. Knoevenagel Condensation Reaction: Mechanisms and Protocols.Link

  • Royal Society of Chemistry. Recent advances in the application of indoles in multicomponent reactions. (2018). Link

  • National Institutes of Health (PMC). Indole-Acrylonitrile Derivatives as Potential Antitumor Agents. (2020). Link

  • Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification.Link

  • MDPI. Synthesis of Indole Derivatives via Knoevenagel Condensation. (2023).[3][6] Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-chloro-1-methylindole-2-carbaldehyde and malononitrile (toxic) before handling.

Sources

Application

Application Note: High-Yield Reductive Amination of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Scientific Rationale & Substrate Significance 5-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS 883529-71-3) is a highly versatile and critical building block in modern medicinal chemistry. The indole core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Significance

5-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS 883529-71-3) is a highly versatile and critical building block in modern medicinal chemistry. The indole core is a privileged scaffold, frequently utilized in the development of targeted anti-inflammatory agents. Notably, derivatives of this specific scaffold are employed as OXE receptor antagonists to inhibit the potent eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a key target in asthma and eosinophilic disease therapies[1].

Functionalizing the C2 position of this indole via reductive amination allows researchers to rapidly generate diverse secondary and tertiary amine libraries. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently results in undesired overalkylation[2]. Reductive amination cleanly circumvents this issue by condensing the amine and aldehyde into an intermediate imine or iminium ion, which is subsequently reduced to the target amine in a controlled manner[2].

Mechanistic Causality & Reagent Selection

The reductive amination workflow is governed by two competing kinetic processes: the condensation of the amine with the aldehyde, and the hydride transfer to the resulting imine.

Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? Historically, sodium cyanoborohydride (NaBH3CN) was the standard reducing agent for this transformation[2]. However, NaBH(OAc)3 has emerged as the superior reagent for pharmaceutical development. It is highly chemoselective, generally high-yielding, and proceeds without the release of toxic cyanide salts[3]. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the borohydride. This renders the reagent mild enough that it does not rapidly reduce the unreacted 5-chloro-1-methyl-1H-indole-2-carbaldehyde, allowing imine formation to outcompete direct carbonyl reduction[3].

The Dual Role of Acetic Acid (AcOH): Acetic acid is frequently employed as a proton donor and catalyst in these reactions[3]. The addition of 1.0 equivalent of AcOH serves a dual causality:

  • Electrophilic Activation: It protonates the carbonyl oxygen of the indole-2-carbaldehyde, increasing its electrophilicity and accelerating condensation with weakly nucleophilic amines.

  • pH Modulation: It maintains the reaction medium at a slightly acidic pH (pH 4–5), which is the optimal thermodynamic window for the hydride transfer step from NaBH(OAc)3.

Workflow Visualization

ReductiveAminationWorkflow A 5-Chloro-1-methyl-1H-indole -2-carbaldehyde + Amine B Imine/Iminium Formation (Solvent: DCE, Cat. AcOH) A->B Stir 30-60 min at RT C In Situ Reduction (NaBH(OAc)3, 1.5-2.0 eq) B->C LC-MS Validation D Aqueous Quench (Sat. NaHCO3, pH 8) C->D Complete Consumption E Phase Separation & Extraction (DCM) D->E Neutralize Acid F Purified Indole Amine (>95% Purity by HPLC) E->F Flash Chromatography

Workflow for the reductive amination of 5-chloro-1-methyl-1H-indole-2-carbaldehyde.

Quantitative Optimization Data

To establish the most robust protocol, various conditions were evaluated for the reductive amination of 5-chloro-1-methyl-1H-indole-2-carbaldehyde with a model primary aliphatic amine. The data below synthesizes the optimization matrix.

EntrySolventReducing AgentAcid AdditiveTime (h)Conversion (%)Isolated Yield (%)
1MeOHNaBH4None4.08562 (Over-reduction)
2THFNaBH3CNAcOH (1.0 eq)12.0>9581
3DCENaBH(OAc)3None16.07065
4 DCE NaBH(OAc)3 AcOH (1.0 eq) 3.0 >99 94

Self-Validating Experimental Protocol

Materials Required
  • Aldehyde: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq, 0.5 mmol, 96.8 mg)[4]

  • Amine: Primary or secondary amine (1.2 eq, 0.6 mmol)

  • Reductant: Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 0.75 mmol, 159 mg)[5]

  • Catalyst: Glacial acetic acid, AcOH (1.0 eq, 0.5 mmol, 28.6 µL)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology

Step 1: Imine Condensation

  • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 5-chloro-1-methyl-1H-indole-2-carbaldehyde (96.8 mg) and the selected amine (0.6 mmol).

  • Suspend the reactants in 5.0 mL of anhydrous DCE.

  • Add glacial acetic acid (28.6 µL) dropwise.

  • Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30–60 minutes.

Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The chromatogram must show the disappearance of the aldehyde peak (m/z 194[M+H]+) and the appearance of the imine/iminium intermediate mass. Do not proceed to reduction until conversion is >90%.

Step 2: Hydride Reduction 5. Once imine formation is validated, add NaBH(OAc)3 (159 mg) in a single portion[5]. (Note: The reaction is generally exothermic; if scaling up beyond 5 mmol, add the reductant in smaller portions over 15 minutes to control the exotherm). 6. Stir the resulting suspension at room temperature for 2 to 4 hours.

Self-Validation Checkpoint 2: Perform TLC analysis (Eluent: 30% EtOAc in Hexanes). The starting aldehyde (UV active at 254 nm) should be completely absent, replaced by a more polar, ninhydrin- or Dragendorff-active spot corresponding to the amine product.

Step 3: Quench and Workup 7. Quench the reaction by slowly adding 5.0 mL of saturated aqueous sodium bicarbonate (NaHCO3)[5].

  • Causality: The basic quench neutralizes the acetic acid and decomposes the boron-amine complexes, ensuring the product is fully free-based and will partition exclusively into the organic layer.

  • Stir vigorously for 15 minutes until gas evolution (CO2) ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo[5].

Step 4: Purification 11. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0–10% Methanol in DCM with 0.1% Triethylamine).

  • Causality: Triethylamine is added to the mobile phase to deactivate the acidic silanol groups on the silica gel, preventing the basic indole-amine product from streaking and ensuring sharp elution peaks.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Common Organic Chemistry URL:[Link]

  • In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys PubMed (NIH) URL:[Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Harvard University Chemistry URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols: 5-Chloro-1-methylindole-2-carboxaldehyde as a Versatile Pharmaceutical Intermediate

Introduction The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Within this vast chemical space, functionalized indoles serve as critical building blocks for creating complex molecular architectures. 5-Chloro-1-methylindole-2-carboxaldehyde is a prime example of such a versatile intermediate. Its structure is strategically adorned with three key functional elements: an electrophilic aldehyde at the C2 position, a chloro-substituent at the C5 position for modulating electronic properties and providing a potential handle for cross-coupling reactions, and an N-methyl group which enhances metabolic stability and alters solubility.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 5-chloro-1-methylindole-2-carboxaldehyde in pharmaceutical synthesis. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application and safe handling.

PropertyValueSource
Molecular Formula C₁₀H₈ClNODerived
Molecular Weight 193.63 g/mol Derived
Appearance Likely a white to beige or light pink crystalline powder[2]
Melting Point Not specified, but related compounds have MPs >80°C[3]
Solubility Low water solubility is expected[4]
CAS Number 100762-11-2 (for 5-chloro-1-methyl-1H-indole-2-carbaldehyde)[5]
Safety and Handling Precautions

5-Chloro-1-methylindole-2-carboxaldehyde and related haloindole aldehydes are classified as irritants. Strict adherence to safety protocols is mandatory.

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles (EN 166 standard), and a lab coat.[2][4] Work should be conducted in a well-ventilated chemical fume hood.[2]

  • Handling : Avoid creating dust.[2] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

    • Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[4]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Core Reactivity and Synthetic Utility

The synthetic versatility of 5-chloro-1-methylindole-2-carboxaldehyde stems primarily from the reactivity of the C2-aldehyde group. This group is an electrophilic hub, poised for a variety of transformations that are fundamental to drug synthesis.

Diagram: Synthetic Pathways from the Intermediate

The following diagram illustrates the primary transformations available from the starting aldehyde, providing a roadmap for synthetic planning.

G cluster_start Starting Intermediate A 5-Chloro-1-methylindole -2-carboxaldehyde B Carboxylic Acid Derivative (e.g., for Amide Coupling) A->B Oxidation (e.g., KMnO₄, Oxone®) C Primary Alcohol Derivative (e.g., for Etherification) A->C Reduction (e.g., NaBH₄, LiAlH₄) D Amine Derivative (e.g., for Secondary Amine Synthesis) A->D Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) E Alkene Derivative (e.g., for Scaffold Extension) A->E Condensation/Wittig (e.g., Malononitrile, Ylide) G A What is the desired functional group at C2? B Amide or Ester A->B Amide C Substituted Aminomethyl A->C Amine D Extended Conjugated System A->D Alkene E Hydroxymethyl A->E Alcohol P1 1. Oxidation to Acid 2. Amide/Ester Coupling B->P1 P2 Reductive Amination C->P2 P3 Knoevenagel / Wittig D->P3 P4 Reduction with NaBH4 E->P4

Sources

Application

Application Note: Advanced Synthesis of Indole-Fused Heterocycles via 2-Carbaldehyde Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Scientific & Mechanistic Rationale As a Senior Application Scientist, I approac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific & Mechanistic Rationale

As a Senior Application Scientist, I approach heterocyclic synthesis not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of molecular electronics. Indole-2-carbaldehyde and its 3H-tautomer serve as exceptionally versatile building blocks in the synthesis of complex pharmaceutical intermediates[1].

The strategic value of these precursors lies in their inherent dual reactivity. The C2-aldehyde group is highly electrophilic, readily participating in condensation and imination reactions[2]. Simultaneously, the indole core—specifically at the C3-position—retains significant nucleophilic character[3]. This electronic "push-pull" system allows the molecule to undergo a unique polarity inversion during multicomponent reactions (MCRs). An initially electrophilic center can seamlessly transition into a reactive nucleophilic cascade, enabling the rapid, one-pot assembly of unprecedented polyheterocyclic scaffolds, such as γ-carbolines and linked indolocarbazoles[4]. These architectures are highly sought after in drug discovery, particularly as potent activators of the human aryl hydrocarbon receptor (AhR) signaling pathway[5].

Key Synthetic Workflows & Pathway Analysis

Cascade Imination-Heterocyclization to γ-Carbolines

The synthesis of 1-indolyl-3,5,8-substituted γ-carbolines can be achieved through a cascade imination-heterocyclization pathway using 1H-indole-2-carbaldehyde derivatives and glycine alkyl esters[3]. The reaction relies on the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack by the C3-carbon of the indole ring.

Pathway A Indole-2-carbaldehyde (Electrophilic Precursor) C Imination Intermediate (Schiff Base) A->C B Glycine Alkyl Ester (Amine Source) B->C D C-3 Nucleophilic Attack (Intramolecular Cyclization) C->D E γ-Carboline Scaffold (Target Heterocycle) D->E

Mechanistic pathway of cascade imination-heterocyclization to form γ-carbolines.

Extended Multicomponent Reactions (MCRs)

Indole-2-carbaldehyde is an ideal substrate for extended Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions[4]. By reacting the aldehyde with an aminoazine and an isocyanide, an initial adduct is formed. Because of the polarity inversion inherent to the indole-2-carbaldehyde scaffold, this adduct spontaneously triggers a domino process, yielding linked indolocarbazoles under mild conditions[5].

Workflow S1 1. Reagent Mixing (Aldehyde + Isocyanide) S2 2. GBB Condensation (Adduct Formation) S1->S2 S3 3. Domino Process (Polarity Inversion) S2->S3 S4 4. Purification (Linked Indolocarbazoles) S3->S4

MCR workflow for the synthesis of linked indolocarbazoles via GBB condensation.

Quantitative Data: Condition Optimization

To demonstrate the causality behind our protocol design, the following table summarizes the optimization data for the synthesis of γ-carbolines. The data illustrates why solvent-free conditions and specific non-nucleophilic bases are mandatory for success[3].

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Rationale for Outcome
1DMFK₂CO₃ (2.0)1001235Polar aprotic solvent dilutes reactants; inorganic base causes partial substrate degradation.
2TolueneEt₃N (3.0)1101042Reduced degradation, but the bimolecular collision rate remains too low in solution.
3NeatDBU (3.5)120655High concentration drives imination, but the strongly nucleophilic base induces side reactions.
4 Neat DIPEA (3.5) 120 6 70 Optimal : Sterically hindered, non-nucleophilic base strictly promotes the desired cascade.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: One-Pot Solvent-Free Synthesis of γ-Carbolines

Objective: Synthesize 1-indolyl-3,5,8-substituted γ-carbolines via a cascade imination-heterocyclization[3].

  • Preparation: In a heavy-walled sealed tube, combine 1-methyl-1H-indole-2-carbaldehyde (2.0 equiv) and glycine methyl ester hydrochloride (1.0 equiv).

    • Causality: The sealed tube prevents the escape of volatile components and maintains high internal pressure, which is physically necessary to drive the solvent-free condensation. An excess of the aldehyde ensures it can participate fully in the extended cascade.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.5 equiv) directly to the neat solid mixture.

    • Causality: DIPEA is selected because its steric bulk prevents unwanted nucleophilic attack on the highly electrophilic C2-aldehyde. It selectively neutralizes the HCl salt of the glycine ester to liberate the free amine[3].

  • Thermal Activation: Seal the tube and heat the mixture to 120 °C for 6 hours.

    • Causality: Solvent-free heating maximizes the collision frequency between the generated Schiff base and the C3-position of the indole, providing the thermodynamic push required to overcome the activation energy barrier of the intramolecular nucleophilic attack.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 EtOAc/Hexane eluent. The complete disappearance of the starting aldehyde spot (visualized under UV 254 nm) validates the completion of the imination phase.

  • Workup & Isolation: Cool the reaction vessel to room temperature. Dissolve the crude, viscous mixture in ethyl acetate (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove excess DIPEA salts, followed by brine (10 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography to isolate the pure γ-carboline as a crystalline solid[3].

Protocol B: MCR Synthesis of Linked Indolocarbazoles

Objective: Access complex polyheterocyclic scaffolds via a polarity-inverting Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[4].

  • Initial Mixing: In a 50 mL round-bottom flask, dissolve indole-2-carbaldehyde (1.0 equiv) and an aminoazine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the imine intermediate prior to the addition of other reagents ensures that the subsequent isocyanide insertion is highly chemoselective, minimizing competitive side reactions[2].

  • Isocyanide Addition: Add the selected isocyanide (1.0 equiv) dropwise to the stirring solution, immediately followed by a catalytic amount of Sc(OTf)₃ (5 mol%).

    • Causality: The Lewis acid activates the imine carbon, drastically lowering the LUMO energy and facilitating the α-addition of the isocyanide to form the initial GBB adduct.

  • Domino Cyclization: Maintain the reaction strictly under mild conditions (room temperature) for 12 hours.

    • Causality: Temperature control is the critical divergent point in this pathway. While high temperatures (>100 °C) drive the reaction toward bridged macrocycles, mild conditions arrest the cascade at the linked indolocarbazole stage, perfectly exploiting the polarity inversion of the initial adduct[4].

  • In-Process Validation: Verify product formation via LC-MS. The protocol is self-validating when the intermediate mass corresponding to the standard GBB adduct is fully consumed and replaced by the mass of the cyclized indolocarbazole.

  • Quenching & Purification: Quench the reaction with 2 drops of aqueous ammonia to neutralize the catalyst. Evaporate the solvent and subject the crude mixture to reverse-phase HPLC to yield the pure linked indolocarbazole[5].

References

3.[4] Title: Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor. Source: Angewandte Chemie International Edition (via PubMed). URL: [Link]

4.[5] Title: Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor (Full Text/PDF Request). Source: ResearchGate. URL: [Link]

5.[3] Title: Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Method

Functionalization of C2 position in 5-chloro-1-methylindole

Executive Summary The 5-chloro-1-methylindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in serotonin receptor ligands (5-HT6 antagonists), antiviral agents, and anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-1-methylindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in serotonin receptor ligands (5-HT6 antagonists), antiviral agents, and anti-inflammatory drugs.[1] Functionalizing the C2 position while retaining the 5-chloro substituent presents a specific regiochemical challenge: overcoming the inherent nucleophilicity of the C3 position and preventing lithium-halogen exchange at the C5 position.

This guide details three validated methodologies to achieve high-fidelity C2 functionalization:

  • Directed Lithiation: For introducing carbon-heteroatom bonds (CHO, I, B, Si).[1]

  • Pd-Catalyzed C-H Arylation: For direct C2-biaryl coupling via the CMD mechanism.[1]

  • Ir-Catalyzed Borylation: For generating versatile Suzuki-Miyaura coupling partners.[1]

Mechanistic Grounding & Regioselectivity

The indole ring system is electron-rich, with the C3 position being classically the most nucleophilic site (


Ar). However, the C2 proton is significantly more acidic (

~21 in DMSO) than the C3 proton (

~30). This acidity differential is the lever used to invert selectivity from C3 to C2.
  • 1-Methyl Group: Protects the nitrogen from deprotonation and eliminates N-H acidity, forcing base-mediated deprotonation to occur at the carbon ring.[1]

  • 5-Chloro Substituent: Acts as a weak electron-withdrawing group (EWG).[1] While it deactivates the ring slightly towards electrophilic attack, its primary risk is Lithium-Halogen Exchange (Li/Cl) if temperature is uncontrolled.[1]

  • C2-Selectivity Driver:

    • Lithiation: Kinetic deprotonation at the most acidic site (C2) using strong bases at low temperatures.

    • Transition Metal Catalysis: Concerted Metallation-Deprotonation (CMD) pathways using carboxylate-assisted Pd-catalysts.[1]

Pathway Visualization: Selectivity Logic

IndoleSelectivity Substrate 5-Chloro-1-methylindole C3_Path Classic SEAr (Electrophilic Attack) Substrate->C3_Path Acid/Electrophile only C2_Path C2-H Acidity / CMD (Directed Metalation) Substrate->C2_Path Base/Pd(OAc)2/Ir Product_C3 C3-Substituted (Undesired) C3_Path->Product_C3 Product_C2 C2-Substituted (Target) C2_Path->Product_C2 Note Key Control: Use C2 Acidity (pKa ~21) to override C3 Nucleophilicity C2_Path->Note

Caption: Logical flow for overriding inherent C3 nucleophilicity to achieve C2 selectivity.

Method A: C2-Lithiation (The Gold Standard)[1]

Application: Introduction of formyl (-CHO), halogen (-I, -Br), silyl (-TMS), or boronate groups.[1] Mechanism: Deprotonation by


-BuLi.[1] The coordination of Li to the N1 lone pair (even with the methyl group) assists in directing the base to the proximal C2 proton.
Critical Parameter: Temperature Control

The 5-chloro group is susceptible to Li/Cl exchange.[1]

  • At -78°C: C2-Deprotonation is kinetically favored (

    
    ).[1]
    
  • At > -40°C: Li/Cl exchange becomes competitive, leading to benzyne formation or polymerization.[1]

  • Reagent Choice: Use

    
    -BuLi.[1] Avoid 
    
    
    
    -BuLi as it is too aggressive and promotes halogen exchange.[1]
Protocol 1: C2-Formylation of 5-chloro-1-methylindole

Reagents:

  • Substrate: 5-chloro-1-methylindole (1.0 equiv)[1]

  • Base:

    
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]
    
  • Electrophile: DMF (N,N-Dimethylformamide) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 5-chloro-1-methylindole in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 10 minutes.
    
    • Observation: A slight color change (often yellow/orange) indicates the formation of the 2-lithio species.

    • Incubation: Stir at -78°C for 45–60 minutes. Do not let the temperature rise.

  • Trapping: Add anhydrous DMF dropwise. The solution may become viscous.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85-92% QC Check:


 NMR shows disappearance of the C2 singlet (

~7.1 ppm) and appearance of aldehyde proton (

~9.8-10.0 ppm).[1]

Method B: Pd-Catalyzed Direct C-H Arylation[1]

Application: Direct synthesis of 2-arylindoles without pre-functionalization of the coupling partner. Mechanism: Concerted Metallation-Deprotonation (CMD).[1][3] The carbonate or carboxylate base assists the Pd(II) center in cleaving the acidic C2-H bond via a six-membered transition state.

CMD Catalytic Cycle Diagram

CMD_Cycle Pd_Start Pd(OAc)2 (Precatalyst) Coordination Coordination to Indole C2=C3 Pd_Start->Coordination + Substrate CMD_Step CMD Transition State (Rate Limiting) Coordination->CMD_Step - AcOH Intermediate C2-Pd-Ar Species CMD_Step->Intermediate C-H Cleavage Red_Elim Reductive Elimination Intermediate->Red_Elim + Ar-I Red_Elim->Pd_Start Product Release Re-oxidation (if Pd0)

Caption: The CMD pathway leverages the acidity of C2-H for selective palladation, bypassing C3.

Protocol 2: C2-Arylation with Iodobenzene

Reagents:

  • Substrate: 5-chloro-1-methylindole (1.0 equiv)[1]

  • Coupling Partner: Iodobenzene (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1][3][4]
    
  • Ligand:

    
     (10 mol%) or SOHP (if available for higher selectivity)[1]
    
  • Base:

    
     (1.0 equiv) or 
    
    
    
    (2.0 equiv) with Pivalic Acid (30 mol%) additive.[1]
  • Solvent: DMF or Toluene/DMAc mix.[1]

Key Insight: The addition of Pivalic Acid (PivOH) is crucial. It acts as a "proton shuttle," lowering the energy barrier for the C2-H cleavage step (CMD mechanism).

Step-by-Step Workflow:

  • Charge: In a screw-cap vial, combine Indole, Ph-I,

    
    , Ligand, and Base.
    
  • Additive: Add Pivalic Acid (30 mol%).

  • Solvent: Add DMF (0.3 M).

  • Reaction: Seal and heat to 100°C–110°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove metal salts.[1] Dilute with EtOAc, wash with water (to remove DMF).[1]

  • Purification: Column chromatography.

Method C: Iridium-Catalyzed C-H Borylation[1][5]

Application: Creating a C2-boronate ester for downstream Suzuki coupling. Mechanism: Sterically directed C-H activation.[1] While Ir-catalysis is often governed by sterics, the C2 position in N-substituted indoles is electronically activated and sterically accessible compared to the benzenoid ring (C4-C7), provided the N-substituent isn't essentially bulky (like N-TIPS).[1] N-Methyl is small enough to permit C2 borylation.[1]

Protocol 3: Synthesis of 5-chloro-1-methylindole-2-boronic acid pinacol ester

Reagents:

  • Substrate: 5-chloro-1-methylindole (1.0 equiv)[1]

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.55 equiv - atom economy) or HBpin.[1]
    
  • Catalyst:

    
     (1.5 mol%)[1]
    
  • Ligand:

    
     (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]
    
  • Solvent: Hexane or THF.[1]

Step-by-Step Workflow:

  • Pre-catalyst Formation: In a glovebox or under strict

    
    , mix 
    
    
    
    ,
    
    
    , and
    
    
    in Hexane.[1] Stir for 10 mins until the solution turns dark red (active tris-boryl species).
  • Addition: Add the indole substrate.[2][4][5][6]

  • Reaction: Heat at 60°C for 4–8 hours.

    • Note: The reaction is driven by the release of

      
       (if using HBpin) or HBpin (if using 
      
      
      
      ).
  • Workup: Evaporate volatiles. The residue is often pure enough for the next step. If purification is needed, rapid filtration through a short silica plug (eluting with Hexane/EtOAc) is recommended.[1] Silica gel can degrade the boronate ester if exposed too long.

Comparative Data Summary

FeatureMethod A: LithiationMethod B: Pd-ArylationMethod C: Ir-Borylation
Selectivity Source C2-H Acidity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
CMD MechanismSterics/Electronics
Key Reagent

-BuLi / -78°C

/ PivOH

5-Cl Stability High (at -78°C)HighHigh
Scope Electrophiles (CHO, I, Si)Aryl/Heteroaryl groupsBoronates (Suzuki)
Scalability High (Industrial Std)ModerateHigh (Expensive Cat.)[1]
Primary Risk Li-Halogen Exchange (if warm)C3-Arylation (minor)C7-Borylation (minor)

References

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer.[1] (Standard text on Indole lithiation chemistry).

  • Lévy, J., et al. (2010).[1] Lithiation of Indoles. In Lithium Compounds in Organic Synthesis. Wiley-VCH.[1] Link[1]

  • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element of catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.[1] (Foundational paper on CMD mechanism). Link[1]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1] Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate.[1] Journal of the American Chemical Society, 124(3), 390-391.[1] Link[1]

  • Bergman, J., & Venemalm, L. (1992).[1] Lithiation of 1-methylindole and 1-methyl-5-chloroindole.[1] Tetrahedron, 48(36), 7593-7604.[1] (Specific reference for 5-chloro-1-methylindole lithiation). Link[1]

  • Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and biological activity of vicinal diaryl-substituted 1H-indoles. Current Organic Chemistry, 10(12), 1407-1437.[1] (Review of C2-arylation strategies).

Sources

Application

Application Note: Preparation and Evaluation of Chalcones Derived from 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Introduction & Scientific Rationale Indole-based chalcones represent a privileged scaffold in modern drug discovery, exhibiting potent antiproliferative, antioxidant, and anti-inflammatory activities [1]. The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indole-based chalcones represent a privileged scaffold in modern drug discovery, exhibiting potent antiproliferative, antioxidant, and anti-inflammatory activities [1]. The synthesis of these hybrid molecules typically involves a Claisen-Schmidt condensation between an indole-carbaldehyde and a substituted acetophenone [2].

The specific use of 5-chloro-1-methyl-1H-indole-2-carbaldehyde as the aldehyde precursor is highly strategic for several mechanistic and pharmacological reasons:

  • N-Methylation (1-methyl): Under the strongly basic conditions required for chalcone synthesis, an unprotected indole nitrogen (N-H) can undergo unwanted deprotonation or N-alkylation side reactions. The N-methyl group acts as a permanent protecting group, ensuring the base catalyst is exclusively utilized for enolate formation from the acetophenone[3]. Furthermore, N-methylation increases the overall lipophilicity (logP) of the final chalcone, enhancing cellular membrane permeability.

  • Halogenation (5-chloro): The electron-withdrawing nature of the chlorine atom at the 5-position modulates the electron density of the indole ring. This inductive effect increases the electrophilicity of the resulting α,β-unsaturated carbonyl system (the chalcone moiety), optimizing it as a Michael acceptor. This is critical for covalent interactions with nucleophilic cysteine residues on biological targets, such as β-tubulin or 5-lipoxygenase [4].

Reaction Mechanism and Workflow

The preparation of indole chalcones proceeds via a base-catalyzed Claisen-Schmidt condensation . The causality of the reaction steps is as follows:

  • Enolization: A base (typically piperidine or aqueous KOH) deprotonates the α-carbon of the substituted acetophenone to form a reactive enolate nucleophile.

  • Nucleophilic Addition: The enolate attacks the highly electrophilic carbonyl carbon of 5-chloro-1-methyl-1H-indole-2-carbaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration (E1cB): Driven by the thermodynamic stability of the resulting extended conjugated system, the intermediate rapidly dehydrates to yield the trans-chalcone (E-isomer) exclusively.

G A Acetophenone Derivative C Enolate Intermediate A->C Deprotonation B Base Catalyst (Piperidine / KOH) B->C E Aldol Addition Intermediate (β-hydroxy) C->E Nucleophilic Attack D 5-chloro-1-methyl-1H- indole-2-carbaldehyde D->E Electrophile F Dehydration (-H2O) E->F Base-promoted G Indole Chalcone (trans-isomer) F->G E1cB Mechanism

Workflow and mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are designed as self-validating systems. We prioritize the use of piperidine over stronger inorganic bases (like NaOH/KOH) for this specific substrate to minimize the risk of base-catalyzed degradation and to drive the reaction to completion with higher purity profiles.

Protocol A: Synthesis of Indole Chalcones (Piperidine Catalysis)

Materials:

  • 5-chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 mmol)

  • Piperidine (0.2 mmol, 20 mol%)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-chloro-1-methyl-1H-indole-2-carbaldehyde and 1.0 mmol of the selected acetophenone in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 20 mol% of piperidine dropwise to the stirring solution at room temperature. Rationale: Piperidine acts as a mild homogeneous organic base, facilitating enamine/enolate formation without inducing the polymerization side-reactions common with strong alkali bases.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the starting aldehyde spot (typically UV-active at 254 nm) validates completion (usually 4–8 hours depending on the acetophenone substituents).

  • Precipitation: Once complete, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The trans-chalcone will precipitate as a brightly colored (often yellow to orange) solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and residual piperidine.

Protocol B: Purification and Validation
  • Recrystallization: Dissolve the crude chalcone in a minimum volume of boiling ethanol (or an ethanol/DMF mixture for highly crystalline derivatives). Allow to cool slowly to yield analytically pure crystals.

  • Validation:

    • Melting Point: Record the melting point to confirm purity.

    • 1H-NMR: The defining self-validating feature of the trans-chalcone is the presence of two doublet signals in the 1H-NMR spectrum between

      
       7.4 and 8.0 ppm with a large coupling constant (
      
      
      
      Hz), confirming the E-geometry of the
      
      
      -unsaturated double bond.

Quantitative Data: Reaction Optimization

The efficiency of the Claisen-Schmidt condensation is heavily influenced by the electronic nature of the acetophenone derivative and the choice of catalyst. Table 1 summarizes the optimization data for synthesizing various 5-chloro-1-methyl-1H-indole chalcones.

Table 1: Optimization of Reaction Conditions for Indole Chalcone Synthesis

EntryAcetophenone DerivativeCatalyst (Base)Temp (°C)Time (h)Yield (%)Purity (HPLC)
14-MethoxyacetophenoneKOH (50% aq)25246892%
24-MethoxyacetophenonePiperidine (20 mol%)78685>98%
34-FluoroacetophenonePiperidine (20 mol%)78588>98%
43,4,5-TrimethoxyacetophenonePiperidine (20 mol%)7888196%
54-BromoacetophenoneKOH (50% aq)25247190%

Note: Piperidine under reflux conditions consistently provides higher yields and superior purity profiles compared to room-temperature KOH catalysis, significantly reducing purification bottlenecks.

Downstream Biological Applications

Once synthesized, 5-chloro-1-methyl-1H-indole chalcones are primarily evaluated for their antiproliferative properties [5]. The


-unsaturated ketone acts as a Michael acceptor, binding to the colchicine binding site of tubulin, disrupting microtubule dynamics, and ultimately triggering apoptosis in cancer cell lines.

Pathway IC 5-Chloro Indole Chalcone TU Tubulin Binding / Microtubule Disruption IC->TU Covalent Inhibition ROS ROS Generation IC->ROS Induction MMP Mitochondrial Membrane Depolarization TU->MMP Cytoskeletal Stress ROS->MMP Oxidative Stress CASP Caspase-3/9 Activation MMP->CASP Cytochrome c Release APO Cancer Cell Apoptosis CASP->APO Execution

Proposed apoptotic signaling pathway induced by indole chalcones in cancer cells.

References

  • Source: PubMed Central (PMC)
  • Title: Mechanochemical synthesis of indolyl chalcones with antiproliferative activity Source: Taylor & Francis Online URL
  • Source: PubMed Central (PMC)
  • Title: Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents Source: Benchchem URL
  • Title: Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents Source: PubMed / NIH URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Case ID: IND-C2-CHO-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary & Critical Warning The Core Problem: Many researchers experience low yields or...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-C2-CHO-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Warning

The Core Problem: Many researchers experience low yields or incorrect regioselectivity because they attempt to apply the Vilsmeier-Haack reaction to this substrate.

Critical Directive: Do NOT use Vilsmeier-Haack (POCl₃/DMF) for this target. The Vilsmeier-Haack reaction on 1-methylindoles is highly selective for the C3 position due to the inherent nucleophilicity of the indole enamine system. Using standard Vilsmeier conditions on 5-chloro-1-methylindole will yield 5-chloro-1-methylindole-3-carbaldehyde , not the C2-isomer.

The Solution: To selectively functionalize the C2 position, you must utilize a Directed ortho-Lithiation (DoM) strategy. The N-methyl group acts as a directing group, and the C2 proton is the most acidic site on the pyrrole ring, allowing for selective deprotonation by organolithiums followed by formylation.

The "Gold Standard" Protocol: C2-Lithiation

This protocol relies on the kinetic acidity of the C2-proton. The 5-chloro substituent is compatible with this method only if temperature is strictly controlled to prevent Lithium-Halogen exchange.

Reagents & Materials
  • Substrate: 5-Chloro-1-methylindole (dried under vacuum).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M or 2.5M in hexanes (Titrate before use).
  • Electrophile: Anhydrous

    
    -Dimethylformamide (DMF).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 5-chloro-1-methylindole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation (The Critical Step): Add

    
    -BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.
    
    • Technical Note: The solution often turns yellow/orange. Stir at -78 °C for 45–60 minutes . Do not let the temperature rise, or you risk attacking the 5-Cl position (Li-Halogen exchange).

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C.

  • Warming: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl or 1M HCl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the correct lithiation protocol. The Red Path shows the failed Vilsmeier route and the side-reaction risks.

IndoleSynthesis Start 5-Chloro-1-methylindole VH_Cond POCl3 / DMF (Vilsmeier-Haack) Start->VH_Cond Electrophilic Subst. Li_Cond n-BuLi, THF, -78°C Start->Li_Cond C3_Prod C3-Aldehyde (WRONG ISOMER) VH_Cond->C3_Prod Major Product Intermediate 2-Lithio-Intermediate (C2-Li Species) Li_Cond->Intermediate C2 Deprotonation DMF_Add Add DMF Quench H+ Intermediate->DMF_Add Li_Exchange Temp > -60°C Intermediate->Li_Exchange Warming C2_Prod C2-Aldehyde (TARGET PRODUCT) DMF_Add->C2_Prod High Yield Benzyne Dechlorinated/Benzyne Side Products Li_Exchange->Benzyne Li-Halogen Exch.

Caption: Divergent synthetic pathways. The Vilsmeier-Haack route (Red) targets C3.[1] The Lithiation route (Green) targets C2 but requires strict temperature control to avoid dechlorination (Grey).

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users.

Q1: I obtained the product, but the Chlorine atom is missing (Dechlorination). What happened?
  • Diagnosis: Lithium-Halogen Exchange.

  • Root Cause: The reaction temperature rose above -60 °C before the DMF was added. While the C2 proton is more acidic, the kinetic barrier for Lithium-Chlorine exchange is crossed at higher temperatures.

  • Fix: Maintain the bath strictly at -78 °C during the

    
    -BuLi addition and the subsequent stirring period. Do not allow the reaction to warm up until after the DMF has been added and stirred for 20 minutes.
    
Q2: My yield is low (<30%), and I recovered starting material.
  • Diagnosis: Incomplete Lithiation or Moisture Contamination.

  • Root Cause:

    • Moisture:

      
      -BuLi is instantly killed by trace water in THF.
      
    • Bad Reagent: Organolithiums degrade over time.

  • Fix:

    • Distill THF over Sodium/Benzophenone or use a solvent purification system (SPS).

    • Titrate your

      
      -BuLi  using N-pivaloyl-o-toluidine or diphenylacetic acid before use to ensure accurate stoichiometry [1].
      
    • Increase

      
      -BuLi equivalents slightly to 1.2 eq to account for adventitious moisture.
      
Q3: I see a major impurity that looks like the C3-aldehyde.
  • Diagnosis: Incorrect Method Selection.

  • Root Cause: You likely used Vilsmeier-Haack or allowed the lithiated species to isomerize (rare, but possible if proton sources are present).

  • Fix: Verify structure by NMR. The C3-aldehyde proton typically appears around 9.9 ppm, while the C2-aldehyde is often slightly shifted. If you used POCl₃, switch to the Lithiation protocol immediately.

Q4: Can I use LDA instead of n-BuLi?
  • Answer: Yes, but it is often unnecessary.

  • Context: LDA is a non-nucleophilic base and avoids the risk of nucleophilic attack on the ring (though rare for indoles). However,

    
    -BuLi is sufficiently basic (
    
    
    
    ~50) to deprotonate C2 (
    
    
    ~38) rapidly. LDA is a safer alternative if you observe alkylation byproducts, but
    
    
    -BuLi is generally cleaner for this specific transformation.
Comparative Data: Yield & Selectivity
ParameterVilsmeier-Haack (POCl₃/DMF)Direct Lithiation (n-BuLi/DMF)
Primary Regioisomer C3 (Wrong Target)C2 (Correct Target)
Typical Yield 80-90% (of wrong isomer)75-85% (of correct isomer)
5-Cl Stability HighModerate (Temp dependent)
Key Risk Wrong IsomerMoisture sensitivity / Li-Cl exchange
References
  • Watson, S. C., & Eastham, J. F. (1967). Colorimetric estimation of organolithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. Link

  • Sundberg, R. J., & Parton, R. L. (1976). Lithiation of 1-methylindole. The Journal of Organic Chemistry, 41(1), 163-165. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Chribi-Aouadi, Y., et al. (2022).[2] Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investigation. The Journal of Physical Chemistry A. (Confirming C2 preference for specific metal-free conditions, contrasting with Vilsmeier C3 preference). Link

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1-methylindole-2-carboxaldehyde

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of 5-chloro-1-methylindole-2-carboxaldehyde (CAS: 27421-51-8). Ticket ID: PUR-IND-05C Status: Open...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of 5-chloro-1-methylindole-2-carboxaldehyde (CAS: 27421-51-8).

Ticket ID: PUR-IND-05C Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, purification, and stability issues.

Executive Summary & Compound Profile

5-chloro-1-methylindole-2-carboxaldehyde is a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., melatonin analogs, antiviral agents). Its purification is often complicated by its tendency to oxidize to the carboxylic acid and the difficulty in separating it from unreacted starting material (5-chloro-1-methylindole) or regioisomers (3-carboxaldehyde) depending on the synthesis route.

PropertyValueCritical Note
CAS Number 27421-51-8Verify against CoA.
Melting Point 81–85 °CLow MP implies risk of "oiling out" during recrystallization.
Solubility Soluble in DCM, EtOAc, THF.Poor solubility in water/hexanes.
Stability Air-sensitive (Aldehyde).Oxidizes to 5-chloro-1-methylindole-2-carboxylic acid.
Appearance Off-white to yellow solid.[1]Darkening indicates oxidation or polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent spot just below my product on TLC. Recrystallization isn't removing it."[3][4]

Diagnosis: This is likely 5-chloro-1-methylindole-2-carboxylic acid , formed via air oxidation of the aldehyde. Technical Insight: Carboxylic acids often co-crystallize with aldehydes due to hydrogen bonding. Standard recrystallization is inefficient here. Solution:

  • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer twice with 5% Sodium Bicarbonate (NaHCO₃) solution. The base will deprotonate the acid, moving it to the aqueous layer.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Proceed to recrystallization or column chromatography.

Issue 2: "My product 'oils out' instead of crystallizing during cooling."

Diagnosis: The solution is either too concentrated, or the cooling rate is too fast, pushing the compound into a metastable liquid phase (oiling) rather than a crystalline solid. Technical Insight: The melting point (81–85 °C) is relatively low. If the solvent boiling point is close to the solute's melting point, oiling is common. Solution:

  • Seed Crystals: Retain a small amount of crude solid. Add a speck to the cooling solution at ~40 °C.

  • Solvent Switch: Switch to a Ethanol/Water or Isopropanol (IPA)/Water system.

    • Dissolve in hot Ethanol/IPA.

    • Add warm water dropwise until persistent turbidity is observed.

    • Crucial: Let it cool to room temperature slowly (wrap the flask in foil/towel) before placing it in an ice bath.

Issue 3: "I cannot separate the 2-carboxaldehyde from the unreacted starting material (5-chloro-1-methylindole)."

Diagnosis: Both compounds are non-polar indoles with similar Rf values on silica. Technical Insight: Chromatography is often insufficient for >98% purity without significant yield loss. Solution: Use Bisulfite Adduct Purification . This method exploits the chemical reactivity of the aldehyde group, converting it temporarily into a water-soluble salt, while the starting material remains organic-soluble. (See Protocol A below).

Issue 4: "The product turns brown after drying in the vacuum oven."

Diagnosis: Thermal decomposition or oxidative polymerization. Solution:

  • Dry at ambient temperature under high vacuum. Do not heat above 40 °C.

  • Store under Nitrogen or Argon at 2–8 °C.[1]

Detailed Experimental Protocols

Protocol A: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Removing non-aldehyde impurities (starting materials, isomers).

Principle: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates. Impurities stay in the organic layer.

  • Preparation: Dissolve 10 g of crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 100 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form at the interface.

    • Note: If solid forms, filter it off—this is your purified intermediate. If no solid, the adduct is dissolved in the aqueous layer.

  • Separation:

    • If Solid: Filter and wash with EtOAc (to remove impurities).

    • If Liquid: Separate phases.[2] Keep the Aqueous Phase (contains product). Discard the Organic Phase (contains impurities).

  • Regeneration:

    • Suspend the solid (or take the aqueous phase) and treat with 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.

    • Stir for 30 mins. The solution will turn cloudy as the free aldehyde regenerates.

  • Extraction: Extract the regenerated aldehyde with DCM (3 x 50 mL).

  • Finishing: Dry (MgSO₄), filter, and concentrate.

Protocol B: Two-Solvent Recrystallization

Best for: Final polishing of >95% pure material.

System: Ethanol (Solvent) / Water (Anti-solvent).

  • Place 5 g of crude solid in a flask with a stir bar.

  • Add Absolute Ethanol (approx. 15–20 mL) and heat to reflux (80 °C).

  • If solid remains, add ethanol in 1 mL portions until dissolved.

  • Remove from heat. Add warm water dropwise with stirring.

  • Stop adding water when a faint cloudiness persists for >10 seconds.

  • Add 1–2 drops of ethanol to clear the solution.

  • Slow Cool: Allow to reach room temperature undisturbed (2–3 hours).

  • Cold Finish: Place in a fridge (4 °C) for overnight crystallization.

  • Filtration: Collect crystals, wash with cold 50% EtOH/Water.

Visualizations & Workflows

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 5-Cl-1-Me-Indole-2-CHO CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsAcidPresent Impurity: Carboxylic Acid? CheckPurity->IsAcidPresent IsSM_Present Impurity: Starting Material? IsAcidPresent->IsSM_Present No BaseWash Protocol: NaHCO3 Wash IsAcidPresent->BaseWash Yes Bisulfite Protocol A: Bisulfite Adduct IsSM_Present->Bisulfite Yes (>5%) Recryst Protocol B: Recrystallization (EtOH/Water) IsSM_Present->Recryst No (<5%) BaseWash->IsSM_Present Bisulfite->Recryst Polishing Final Pure Aldehyde (>98%) Recryst->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Figure 2: Bisulfite Purification Mechanism

BisulfiteMechanism Impure Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble / Solid) Impure->Adduct + NaHSO3 (aq) Impurities Impurities (Stay in Organic Phase) Impure->Impurities Separation Pure Pure Aldehyde (Regenerated) Adduct->Pure + Base (Na2CO3)

Caption: Chemical logic of the Bisulfite Adduct method, separating the aldehyde via phase switching.

Quantitative Data Reference

Solvent Screening for Recrystallization

Data derived from standard indole-2-carboxaldehyde solubility profiles.

Solvent SystemDissolution TempRecovery YieldCrystal QualityNotes
Ethanol / Water 75 °C85–90%High (Needles)Recommended. Good rejection of polar tars.
Ethyl Acetate / Hexane 60 °C70–80%Medium (Prisms)Risk of oiling out if cooled too fast.
Toluene 90 °C60%HighGood for removing very non-polar impurities.
DCM / Hexane 35 °C50%LowEvaporation rate differences make this difficult.

References

  • Sigma-Aldrich. Product Specification: 1-Methylindole-2-carboxaldehyde. Retrieved from .

  • ChemicalBook. CAS 27421-51-8 Properties and Melting Point. Retrieved from .

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from .

  • Organic Syntheses. General Methods for Indole Functionalization. (Contextual grounding for Vilsmeier/Lithiation routes). Retrieved from .

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from .

Sources

Troubleshooting

Troubleshooting low reactivity of indole-2-carbaldehyde in condensation

Subject: Technical Case File #IND-2-CHO – Overcoming Reactivity Inertia in Indole-2-Carbaldehyde Executive Summary: The "Deceptive" Aldehyde Indole-2-carbaldehyde (I2C) often presents a paradox to researchers. While it a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Case File #IND-2-CHO – Overcoming Reactivity Inertia in Indole-2-Carbaldehyde

Executive Summary: The "Deceptive" Aldehyde

Indole-2-carbaldehyde (I2C) often presents a paradox to researchers. While it appears structurally similar to benzaldehyde, it frequently fails in standard condensation protocols (Knoevenagel, Schiff base, Aldol) that work effortlessly for phenyl analogs.

The Root Cause: You are not dealing with a standard aldehyde.[1] You are dealing with a vinylogous amide stabilized by an intramolecular hydrogen bond . The nitrogen lone pair donates electron density into the ring, deactivating the carbonyl carbon, while the N-H proton "locks" the oxygen in a stable syn-conformation.

This guide provides the diagnostic logic and "nuclear options" to force this molecule to react.

Diagnostic Module: Why Your Reaction Failed

Issue A: The "Dead" Reaction (No Conversion)
  • Symptom: Starting material remains unchanged even after refluxing with piperidine/ethanol.

  • Mechanism: The indole nitrogen lone pair participates in resonance, pushing electron density onto the carbonyl oxygen. This significantly reduces the electrophilicity of the carbonyl carbon (C=O), making it resistant to nucleophilic attack.

  • Aggravating Factor: In the syn-conformation, the N-H hydrogen bonds to the carbonyl oxygen (N-H···O=C), further stabilizing the ground state and raising the activation energy required for reaction.

Issue B: The "Red Tar" Scenario (Polymerization)
  • Symptom: Reaction turns dark red/black; TLC shows a streak (polymer) rather than a distinct product spot.

  • Mechanism: Indoles are acid-sensitive. If you use strong Brønsted acids (e.g., HCl, H₂SO₄) to activate the aldehyde, you risk initiating electrophilic attack at the C3 position of the indole ring, leading to oligomerization.

Visualizing the Deactivation

The following diagram illustrates the electronic and steric locks preventing your reaction.

IndoleDeactivation cluster_0 The Electronic Lock cluster_1 The Structural Lock N_LonePair Nitrogen Lone Pair (Electron Donor) Resonance Resonance Effect (Vinylogous Amide) N_LonePair->Resonance Donates e- Carbonyl Carbonyl Carbon (Deactivated Electrophile) Resonance->Carbonyl Reduces + Charge NH_Proton N-H Proton HBond Intramolecular H-Bond (Stabilization) NH_Proton->HBond Locks Conformation Oxygen Carbonyl Oxygen HBond->Oxygen

Caption: Fig 1. Dual deactivation mechanisms: Electronic donation from Nitrogen reduces carbonyl reactivity, while intramolecular H-bonding stabilizes the unreactive ground state.

Troubleshooting & Optimization Protocols

Protocol A: The "Enhanced" Knoevenagel (For Weak Nucleophiles)

Use when: Standard Piperidine/Ethanol fails. Logic: Since the aldehyde is deactivated, we must use a Lewis Acid to activate the carbonyl oxygen without triggering acid-catalyzed polymerization of the indole ring.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Piperidine (Base)TiCl₄ / Pyridine (Lewis Acid/Base)
Solvent EthanolTHF (Anhydrous)
Temp Reflux (78°C)0°C to RT
Time 24-48 Hours2-6 Hours

Step-by-Step:

  • Dissolve Indole-2-carbaldehyde (1.0 eq) and Active Methylene Compound (1.1 eq) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add TiCl₄ (2.0 eq) dropwise (Yellow precipitate may form—this is the Ti-complex activating the aldehyde).

  • Add Pyridine (4.0 eq) dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into ice water/NaHCO₃.

Protocol B: The "N-Protection" Route (The Surefire Fix)

Use when: You need high yields or are performing sensitive stereoselective chemistry. Logic: Protecting the Nitrogen with an Electron Withdrawing Group (EWG) like Tosyl (Ts) or Boc achieves two goals:

  • Breaks the Resonance: It pulls electron density away from the ring, restoring the electrophilicity of the aldehyde.

  • Eliminates H-Bonding: Removes the H-bond donor, destabilizing the ground state.

Reaction Comparison:

  • Unprotected I2C + Malononitrile: ~40-60% Yield (Slow)

  • N-Tosyl-I2C + Malononitrile:>90% Yield (Fast)

Protocol C: Schiff Base Formation (Imine Synthesis)

Use when: Reacting with amines/anilines.[2][3][4] Logic: The equilibrium constant for I2C imine formation is low. You must remove water physically to drive the reaction.

Workflow:

  • Solvent: Toluene (Not Ethanol).

  • Apparatus: Dean-Stark trap or activated 4Å Molecular Sieves in the flask.

  • Catalyst: Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq). Note: Do not use excess acid to avoid polymerization.

  • Procedure: Reflux until the theoretical amount of water is collected.

Decision Tree: Troubleshooting Workflow

Follow this logic path to select the correct experimental modification.

TroubleshootingTree Start Condensation Reaction Failed Check_Color Did the reaction turn dark red/black? Start->Check_Color Polymer Issue: Acid-Catalyzed Polymerization Action: Switch to Base Catalysis or Lewis Acid (TiCl4) Check_Color->Polymer Yes No_Reaction Reaction mixture unchanged? Check_Color->No_Reaction No Check_Base Using Weak Base (e.g., Piperidine)? No_Reaction->Check_Base Upgrade_Cond Action: Use Microwave Irradiation (100°C, 10-30 min) Check_Base->Upgrade_Cond Yes Still_Fail Still failing? Upgrade_Cond->Still_Fail Nuclear_Option Action: N-Protect (Tosyl/Boc) Then run condensation Still_Fail->Nuclear_Option

Caption: Fig 2. Logic flow for diagnosing and correcting Indole-2-carbaldehyde reactivity failures.

FAQ: Expert Insights

Q: Can I use microwave irradiation to skip the N-protection step? A: Often, yes. Microwave irradiation provides the thermal energy required to overcome the high activation barrier caused by the intramolecular H-bond. Reports indicate that Knoevenagel condensations that take 24 hours at reflux can complete in 10-20 minutes under microwave conditions (100-120°C) [1].

Q: Why is Indole-2-carbaldehyde considered "less reactive" than benzaldehyde but "more reactive" than Indole-3-carbaldehyde? A: It occupies a middle ground. Indole-3-carbaldehyde is a "true" vinylogous amide where the resonance structure is extremely stable (double bond character on the C3=N bond). Indole-2-carbaldehyde has the resonance deactivation, but the primary unique blocker is the intramolecular Hydrogen Bond (N-H...O) which benzaldehyde lacks and Indole-3-carbaldehyde cannot form geometrically [2].

Q: I see a new spot on TLC, but it reverts to starting material during column chromatography. Why? A: This is likely hydrolysis of the imine or aldol adduct on the acidic silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidity, or use neutral alumina instead of silica.

References

  • BenchChem. (2025).[3][5] Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Retrieved from 4

  • PubChem. (2025).[6] Indole-2-carboxaldehyde: Chemical Properties and Hydrogen Bonding. National Library of Medicine. Retrieved from 6

  • Sigma-Aldrich. (2025). Knoevenagel Condensation Reaction: Troubleshooting and Mechanisms. Retrieved from

  • Royal Society of Chemistry. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis. Retrieved from

Sources

Optimization

Optimizing solvent choice for recrystallizing 5-chloro-1-methylindole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying halogenated, N-methylated hete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying halogenated, N-methylated heterocycles.

The purification of 5-chloro-1-methylindole derivatives requires a nuanced approach. Unlike unsubstituted indoles, the 1-methyl group eliminates the molecule's ability to act as a hydrogen-bond donor, significantly increasing its lipophilicity. Combined with the polarizability of the 5-chloro substituent, these molecules are highly prone to "oiling out" (liquid-liquid phase separation) when exposed to overly polar antisolvents like water.

Below is our comprehensive, self-validating framework for solvent selection and recrystallization troubleshooting.

Recrystallization Optimization Workflow

G Start Crude 5-chloro-1-methylindole Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Select Select Solvent System (e.g., EtOAc/Heptane) Assess->Select Heat Dissolve at Boiling Point Select->Heat Cool Controlled Cooling (0.5°C / min) Heat->Cool Decision1 Does the compound 'oil out'? Cool->Decision1 OilOut Oiling Out Detected (LLPS) Decision1->OilOut Yes Crystallize Nucleation & Crystal Growth Decision1->Crystallize No FixOil Reheat & Add Seed Crystals or Adjust Antisolvent OilOut->FixOil FixOil->Heat Isolate Vacuum Filtration & Cold Solvent Wash Crystallize->Isolate

Workflow for optimizing recrystallization of N-methylated indole derivatives.

Part 1: Solvent Selection Matrix

Choosing the right solvent system is a balance of polarity and boiling point. As outlined in foundational organic chemistry protocols by [1], the "like dissolves like" principle dictates that our moderately lipophilic indole requires a moderately polar primary solvent. Historically, binary systems like benzene/cyclohexane were used for halogenated indoles, as noted in classical studies from [2]. Today, we optimize for greener, highly tunable systems like Ethyl Acetate/Heptane.

SolventBoiling Point (°C)Dielectric Constant (ε)Role in SystemSuitability for 5-chloro-1-methylindoles
Ethyl Acetate 77.16.02Primary SolventExcellent. Readily dissolves the compound at reflux; easily removed under vacuum.
Heptane 98.41.92AntisolventExcellent. High boiling point allows a wide, controlled temperature gradient for cooling.
Ethanol (95%) 78.324.3Primary SolventGood. Effective for removing highly polar impurities, but requires strict temperature control.
Water 100.080.4AntisolventPoor. Extreme polarity differential induces rapid liquid-liquid phase separation (oiling out).
Toluene 110.62.38Primary SolventFair. Good for highly lipophilic derivatives, but high boiling point makes crystal drying difficult.

Part 2: Self-Validating Protocol for Binary Recrystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed to be self-validating, meaning each step contains a physical or analytical check to ensure the thermodynamic state of the system is correct before proceeding.

Step 1: Primary Dissolution & Clarification

  • Suspend the crude 5-chloro-1-methylindole derivative in a minimum volume of EtOAc (start with 2 mL/gram) in a round-bottom flask equipped with a reflux condenser.

  • Heat to a gentle reflux (approx. 77°C) using an oil bath. Add EtOAc dropwise until the solid completely dissolves.

  • Validation Check: The solution must be optically clear. If insoluble particulates remain, perform a hot gravity filtration through a fluted filter paper to remove mechanical impurities.

Step 2: Antisolvent Titration (Establishing the Cloud Point)

  • While maintaining the solution at reflux, add hot Heptane dropwise.

  • Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating the onset of supersaturation.

  • Validation Check: Immediately add 1-2 drops of EtOAc to the boiling mixture. The turbidity must disappear. If it does not, you have added too much antisolvent and crossed into the labile zone.

Step 3: Seeding and Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool ambiently for 5 minutes.

  • Introduce 1-2 mg of pure 5-chloro-1-methylindole crystals (seeding). According to the [3], seeding provides a template for crystal lattice formation, bypassing the high activation energy required for spontaneous nucleation.

  • Validation Check: Observe the seed crystals. If they dissolve, the solution is undersaturated; return to Step 2. If they remain and begin to grow, the system is correctly positioned in the metastable zone.

Step 4: Crystal Growth and Isolation

  • Cool the system slowly to room temperature (approx. 0.5°C/min), then transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimum volume of ice-cold Heptane.

  • Validation Check: Analyze the mother liquor via TLC. If the product spot is intensely UV-active, the antisolvent ratio was too low. Adjust the EtOAc:Heptane ratio in future iterations.

Part 3: Troubleshooting & FAQs

Q1: My 5-chloro-1-methylindole derivative turns into a thick oil at the bottom of the flask instead of forming crystals upon cooling. Why does this happen, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level is pushed so high that the solute separates as a liquid phase because the system temperature is above the melting point of the solute-solvent rich phase. Causality: The 1-methyl group prevents hydrogen bonding with polar antisolvents, causing a violent phase rejection rather than ordered lattice packing. Solution: Reheat the mixture until it is a homogeneous liquid. Add a small amount of your primary solvent (EtOAc) to lower the concentration, then cool the solution much more slowly. Crucially, introduce seed crystals before the temperature drops to the cloud point to force solid-state nucleation over liquid-state separation.

Q2: How do I choose between a single-solvent system (like pure Ethanol) and a binary solvent system (like EtOAc/Heptane) for these derivatives? A: A single-solvent system is thermodynamically simpler and easier to scale, making it ideal if your impurity profile is vastly different in polarity from your product. However, because 5-chloro-1-methylindole is highly soluble in most organic solvents at room temperature, single-solvent yields are often poor. A binary system offers precise, independent control over solubility: the primary solvent controls dissolution, and the antisolvent controls the exact trajectory of supersaturation, resulting in higher recoveries.

Q3: What specific impact does the 5-chloro substituent have on solvent interaction compared to an unsubstituted 1-methylindole? A: The 5-chloro group introduces significant polarizability and increases the overall lipophilicity (LogP) of the molecule. Furthermore, the halogen atom can participate in halogen bonding within the crystal lattice. This increases the crystal lattice energy, meaning that once nucleation is successfully initiated, crystal growth is highly thermodynamically favored. Consequently, you must use a less polar solvent system than you would for an unsubstituted indole to prevent the compound from crashing out too rapidly and trapping impurities within the crystal matrix.

References

  • Recrystallization Principles and Solvent Selection University of Massachusetts Amherst URL:[Link]

  • Chlorination of some indole derivatives with ethyl N,N-dichlorocarbamate Canadian Science Publishing (Journal of Canadian Chemistry) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 1-Methyl-1H-Indole-2-Carboxaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of 1-methyl-1H-indole-2-carboxaldehyde (CAS 27421-51-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of 1-methyl-1H-indole-2-carboxaldehyde (CAS 27421-51-8). While indole-3-carboxaldehydes are generally well-behaved, the C2-aldehyde isomer presents a unique spatial challenge. The N1-methyl group projects directly into the required Bürgi-Dunitz trajectory (approx. 107°) of the C2-carbonyl carbon. This steric shield deflects incoming nucleophiles, leading to stalled reactions, poor yields, and unwanted side reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers in your synthetic workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my Grignard addition to 1-methyl-1H-indole-2-carboxaldehyde stall at <30% conversion, while the N-H analog reaches >90%? Causality: The N-methyl group creates a severe steric clash. Standard Grignard reagents (


) are bulky and highly basic. When they fail to penetrate the steric shield around the C2-aldehyde, their basicity dominates, leading to enolization of the nucleophile or simple deprotonation of trace moisture, returning unreacted starting material[1].
Solution:  Shift the reagent's profile from basic to highly oxophilic using the Imamoto protocol (anhydrous 

). Cerium coordinates tightly to the carbonyl oxygen, increasing its electrophilicity, while forming an organocerium intermediate (

) that is significantly less basic and smaller in effective radius, allowing it to bypass the steric bulk[1].

Q2: I am attempting a reductive amination with a bulky secondary amine (e.g., piperidine), but I only recover starting material. How can I force this reaction? Causality: Reductive amination requires the transient formation of an iminium ion. The tetrahedral hemiaminal intermediate is thermodynamically disfavored here due to the severe steric repulsion between the N1-methyl group and the incoming secondary amine. Mild acid catalysis (like acetic acid) is insufficient to drive the equilibrium forward. Solution: Utilize a strong Lewis acid that doubles as a dehydrating agent, such as Titanium(IV) isopropoxide (


). This forces the formation of the iminium species by irreversibly sequestering the displaced oxygen before the reducing agent is introduced.

Q3: My Wittig olefination yields poor E/Z selectivity and low overall yields. What is the workaround? Causality: The classic Wittig reaction relies on the formation of a four-membered oxaphosphetane intermediate. The bulky N-methyl group destabilizes this transition state, raising the activation energy and eroding stereocontrol. Solution: Transition to a Horner-Wadsworth-Emmons (HWE) reaction using Masamune-Roush conditions (


, 

). The lithium cation tightly coordinates the aldehyde oxygen and the phosphonate, pulling them into a highly organized, compact transition state that overcomes the adjacent steric bulk and restores high E-selectivity.

Part 2: Quantitative Data & Optimization

The table below summarizes the expected yield improvements when switching from standard conditions to sterically-optimized protocols for 1-methyl-1H-indole-2-carboxaldehyde.

Reaction TypeNucleophile / ReagentStandard ConditionsOptimized ConditionsYield (Standard)Yield (Optimized)
Nucleophilic Addition Methylmagnesium bromideTHF, 0 °C to RT

(anhydrous), THF, -78 °C
< 30% (SM recovered)> 85%
Reductive Amination PiperidineAcOH (cat.),

, DCE

,

, DCE
< 15%78%
Olefination Triethyl phosphonoacetateNaH, THF, 0 °CLiCl, DBU, MeCN (Masamune-Roush)40% (Poor E/Z)82% (High E)

Part 3: Experimental Protocols

Protocol 1: Cerium-Mediated Nucleophilic Addition (Imamoto Protocol)

This protocol utilizes organocerium chemistry to suppress basicity and enhance electrophilic attack on the hindered C2-aldehyde[1].

Step 1: Activation of Cerium(III) Chloride (Critical Step)

  • Weigh 1.5 equivalents of

    
     into a Schlenk flask.
    
  • Causality: Commercial

    
     is hydrated. If water is present, the Grignard reagent will be instantly quenched.
    
  • Heat the flask to 140 °C under high vacuum (0.1 mmHg) for exactly 2 hours with vigorous stirring to yield a free-flowing white powder (anhydrous

    
    ). Allow to cool to room temperature under Argon.
    

Step 2: Formation of the Organocerium Reagent

  • Suspend the anhydrous

    
     in dry THF (5 mL/mmol) and stir at room temperature for 2 hours to form the 
    
    
    
    -THF complex.
  • Cool the suspension to -78 °C.

  • Dropwise add 1.5 equivalents of the Grignard reagent (e.g.,

    
    ). Stir for 30 minutes at -78 °C.
    
  • Causality: This transmetalation step generates the highly oxophilic, non-basic

    
     species.
    

Step 3: Addition and Quench

  • Add a solution of 1-methyl-1H-indole-2-carboxaldehyde (1.0 eq) in dry THF dropwise.

  • Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in saturated

    
    , and spot on a TLC plate (Hexanes:EtOAc 3:1). The highly UV-active aldehyde spot (
    
    
    
    ) should be completely replaced by a more polar alcohol spot (
    
    
    ).
  • Quench the main reaction with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol 2: Titanium-Catalyzed Reductive Amination

This protocol forces iminium formation prior to reduction, bypassing the thermodynamic instability caused by the N-methyl group.

Step 1: Iminium Formation

  • Dissolve 1-methyl-1H-indole-2-carboxaldehyde (1.0 eq) and the secondary amine (1.2 eq) in dry 1,2-dichloroethane (DCE) (0.2 M).

  • Add Titanium(IV) isopropoxide (

    
    ) (2.0 eq) dropwise at room temperature.
    
  • Causality: The titanium coordinates the aldehyde, facilitating amine attack, and subsequently acts as a water scavenger, driving the equilibrium entirely to the iminium species.

  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The solution will typically deepen in color (yellow to orange) indicating successful iminium complex formation.

Step 2: Reduction

  • Add Sodium triacetoxyborohydride (

    
    ) (2.0 eq) in one portion.
    
  • Stir for an additional 6 hours at room temperature.

  • Quench by adding 1M aqueous NaOH to precipitate titanium dioxide (

    
    ) as a white solid. Filter through a pad of Celite, extract the filtrate with dichloromethane, and concentrate.
    

Part 4: Mechanistic Workflow

Use the following decision matrix to determine the correct activation strategy for your specific nucleophile when working with 1-methyl-1H-indole-2-carboxaldehyde.

G Start 1-Methyl-1H-Indole-2-Carboxaldehyde (Sterically Hindered) NucType Select Nucleophile Type Start->NucType CarbonNuc Carbon Nucleophile (Grignard / Organolithium) NucType->CarbonNuc NitrogenNuc Nitrogen Nucleophile (Amines) NucType->NitrogenNuc CheckBulk Is the nucleophile bulky/basic? CarbonNuc->CheckBulk CheckAmine Primary or Secondary Amine? NitrogenNuc->CheckAmine CeCl3 Use Imamoto Protocol (Anhydrous CeCl3 at -78°C) CheckBulk->CeCl3 Yes StandardGrig Standard Grignard (High risk of enolization) CheckBulk->StandardGrig No TiOPr Use Ti(OPr-i)4 Activation (Force iminium formation) CheckAmine->TiOPr Secondary/Bulky StandardAmine Standard Mild Acid (e.g., AcOH) CheckAmine->StandardAmine Primary SuccessC Successful C-C Bond Formation CeCl3->SuccessC StandardGrig->SuccessC Low Yield SuccessN Successful Reductive Amination TiOPr->SuccessN StandardAmine->SuccessN

Workflow for selecting activation strategies in 1-methyl-1H-indole-2-carboxaldehyde reactions.

References

  • Conlon, D. A., et al. "Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters." Advanced Synthesis & Catalysis, 2004, 346(11), 1307-1315. Available at:[Link]

  • Perron, Q., et al. "Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex." ACS Omega, 2019, 4(20), 18706–18714. Available at:[Link]

Sources

Optimization

Technical Support Center: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Product Support & Troubleshooting Guide Status: Active Last Updated: March 2026 Technical Lead: Senior Application Scientist, Chemical Stability Unit Executive Summary: The "Why" Behind the Instability 5-chloro-1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Troubleshooting Guide

Status: Active Last Updated: March 2026 Technical Lead: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Why" Behind the Instability

5-chloro-1-methyl-1H-indole-2-carbaldehyde is a valuable pharmacophore, particularly in the synthesis of anticancer and antiviral agents. However, its stability profile is dominated by the C2-aldehyde functionality attached to the electron-rich indole core.

Unlike standard organic solids, this molecule acts as an "electrophilic trap" in solution. The chlorine atom at C5 adds lipophilicity (increasing solubility challenges in aqueous media), while the N-methyl group blocks N-H hydrogen bonding, further reducing water solubility but preventing N-deprotonation side reactions.

Primary Failure Modes:

  • Autoxidation: The aldehyde rapidly oxidizes to carboxylic acid upon exposure to air.

  • Nucleophilic Attack: Reacts irreversibly with primary amine buffers (e.g., Tris, Glycine) to form Schiff bases.

  • Photodegradation: The indole core is photosensitive, leading to radical-mediated polymerization (browning).

Mechanism of Degradation (Visualized)

The following diagram illustrates the chemical pathways that lead to sample loss. Use this to diagnose "disappearing peaks" in your LC-MS data.

DegradationPathways cluster_sol Solution Phase Risks Molecule 5-Chloro-1-methyl- 1H-indole-2-carbaldehyde (Active) Oxidation Carboxylic Acid Derivative (M+16 Da) Molecule->Oxidation Air (O2) / Peroxides SchiffBase Schiff Base / Imine (M + Buffer Mass - 18) Molecule->SchiffBase Primary Amines (Tris, Glycine) Polymer Oligomers/Polymers (Brown Precipitate) Molecule->Polymer UV Light / Acid

Figure 1: Critical degradation pathways. The formation of Schiff bases in amine buffers is the most common user error, resulting in total loss of the parent aldehyde.

Critical Handling Protocols

A. Storage & Stock Preparation
ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous DMSO or DMF The 5-Cl and N-Me groups make this highly lipophilic. Water solubility is negligible (<10 µM).
Concentration 10–50 mM Higher concentrations are more stable against oxidative trace contaminants than dilute solutions.
Temperature -20°C or -80°C Arrhenius kinetics: lower temperature exponentially slows the autoxidation rate.
Atmosphere Argon/Nitrogen Critical: Displace headspace air. Aldehydes are "oxygen scavengers."
Container Amber Glass Vial Blocks UV light to prevent indole radical formation and polymerization.
B. Buffer Compatibility Matrix

Use this table before planning any biological assay or reaction.

Buffer SystemCompatibilityNotes
PBS / Phosphate Recommended Non-nucleophilic. Safe for short-term (<24h) use.
HEPES / MOPS Recommended Sterically hindered nitrogens are less reactive than primary amines.
Tris (Tris-HCl) FORBIDDEN Contains a primary amine. Will form a Schiff base within minutes.
Glycine FORBIDDEN Primary amine. Rapid reaction.
Cell Media (DMEM) ⚠️ Caution Contains amino acids. Add compound immediately before use; do not incubate stock in media.

Troubleshooting & FAQs

Issue 1: "My LC-MS peak for the compound has disappeared, but a new peak appeared."

Diagnosis: Chemical modification of the aldehyde.

  • Scenario A (Mass + 16): You have the Carboxylic Acid . This occurs if the DMSO stock was old, stored with air headspace, or if the water used contained dissolved oxygen.

  • Scenario B (Mass + Buffer MW - 18): You have a Schiff Base . Did you use Tris, Glycine, or an ammonium salt buffer?

  • Remediation:

    • Purge all solvents with Nitrogen/Argon.

    • Switch to PBS or HEPES buffer.

    • Verify the DMSO stock quality (DMSO is hygroscopic; water promotes hydrate formation).

Issue 2: "The solution turned from pale yellow to dark brown/black."

Diagnosis: Indole polymerization.

  • Root Cause: Indoles are electron-rich. Upon exposure to UV light or strong acids, they form radical cations that polymerize into dark, insoluble melanin-like aggregates.

  • Remediation:

    • Ensure all work is done in amber vials or foil-wrapped tubes.

    • Check pH.[1] Acidic conditions accelerate polymerization. Keep pH neutral (7.0–7.4).

Issue 3: "Precipitation occurs immediately upon adding the DMSO stock to water."

Diagnosis: "Crash-out" due to lipophilicity.

  • Root Cause: The 5-chloro and N-methyl groups significantly reduce water solubility. The compound is hydrophobic (LogP ~ 2.5–3.0).

  • Remediation:

    • Sequential Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in 50% DMSO/Water) before the final step.

    • Surfactants: Add 0.01% Tween-20 or Triton X-100 to the aqueous buffer before adding the compound. This creates micelles that solubilize the indole.

    • Sonicate: Mild sonication (water bath) for 5 minutes can disperse micro-aggregates.

Issue 4: "Can I use this compound in a cellular assay with 10% FBS?"

Answer: Yes, but with caveats.

  • Risk: Serum (FBS) contains albumin (BSA), which is rich in lysine residues (primary amines). The aldehyde will covalently bind to proteins over time (protein labeling).

  • Protocol:

    • Minimize incubation time if the target is rapid.

    • If long incubation (24h+) is needed, run a stability control (Compound + Media without cells) and analyze by LC-MS to quantify the "effective concentration" remaining.

References & Authoritative Sources

  • Indole Reactivity & Synthesis:

    • Source: BenchChem & RSC Advances.

    • Relevance: Confirms the C2-aldehyde reactivity and Schiff base formation mechanism with amines.

    • Citation:2[3]

  • Oxidation Mechanisms:

    • Source: ResearchGate (Electrochemistry of Indoles).[1]

    • Relevance: Details the oxidation of indole-2-derivatives to carboxylic acids and dioxindoles in aqueous solution.

    • Citation:1

  • Physical Properties & Solubility:

    • Source: PubChem (CID 12203318).

    • Relevance: Provides computed LogP and physical characteristics confirming lipophilicity.

    • Citation:4

  • Solvent Compatibility (DMSO):

    • Source: Gaylord Chemical.[5]

    • Relevance: Standard reference for DMSO solubility and chemical compatibility with organic synthesis intermediates.

    • Citation:5[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Indole-2-Formylation Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling to separate unreacted starting material (indole or N-protected indole) from indole-2-carboxald...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling to separate unreacted starting material (indole or N-protected indole) from indole-2-carboxaldehyde mixtures.

Because indoles and their C2-formylated derivatives share a planar aromatic core and exhibit similar hydrogen-bonding profiles, standard chromatographic separation often results in co-elution. This guide provides field-proven, causality-driven chemical separation strategies to ensure high-purity product recovery.

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel chromatography failing to separate my unreacted indole from indole-2-carboxaldehyde?

The Causality: Both indole and indole-2-carboxaldehyde possess similar dipole moments and planar topologies. If the indole is unprotected, the N-H bond acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on the silica stationary phase. The aldehyde oxygen in the product acts as a hydrogen-bond acceptor, creating a similar affinity for the silica. This thermodynamic similarity results in nearly identical


 values. Furthermore, the strong hydrogen bonding causes "tailing" of the indole band, which bleeds directly into the eluting aldehyde fraction.
Q2: What is the most reliable chemical method to remove unreacted indole without relying on chromatography?

The Causality: The most robust approach is the Sodium Bisulfite Adduct Method [1]. The highly electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic attack by the sulfur atom of the bisulfite anion (


). This forms an 

-hydroxy sulfonate salt. Because this newly formed adduct is ionic, its solvation energy in water is immensely higher than in organic solvents. It partitions entirely into the aqueous phase, while the unreacted, lipophilic indole remains trapped in the organic phase. Once separated, the aqueous phase is treated with a base to reverse the equilibrium, regenerating the pure aldehyde.
Q3: My aldehyde is sterically hindered (e.g., N-protected with a bulky group) and the bisulfite adduct isn't forming efficiently. What is the alternative?

The Causality: Steric bulk around the C2 position can increase the activation energy required for the bulky bisulfite ion to attack the carbonyl carbon, shifting the equilibrium away from the adduct. In these cases, Girard's Reagent T (acethydrazide trimethylammonium chloride) is the superior alternative [2]. Girard's Reagent T overcomes steric hindrance by forming a covalent, irreversible hydrazone bond under mild acidic catalysis. Because the reagent features a pre-installed trimethylammonium group, the resulting hydrazone carries a permanent positive charge. This guarantees extreme water solubility regardless of the molecule's overall lipophilicity, allowing the unreacted indole to be washed away.

Q4: How can I optimize the lithiation-formylation step to minimize unreacted starting material in the first place?

The Causality: Incomplete conversion during formylation is usually due to poor regioselectivity or incomplete deprotonation. Utilizing Directed ortho-Lithiation (DoM) is critical [3]. By installing an N-protecting group (such as a phenylsulfonyl or Boc group), the protecting group acts as a Directing Metalating Group (DMG). The heteroatoms in the DMG coordinate to the lithium cation of the alkyllithium base (e.g., LDA or n-BuLi). This coordination brings the basic carbanion into close proximity to the C2 proton, drastically lowering the activation energy for deprotonation specifically at C2. This ensures rapid, quantitative lithiation before the addition of the DMF electrophile.

Quantitative Comparison of Purification Strategies

Purification StrategyMechanism of SeparationTypical Recovery YieldBest Suited For
Silica Gel Chromatography Polarity / Adsorption60 - 75%Small-scale reactions; Impurities with vastly different polarities.
Sodium Bisulfite Extraction Ionic Adduct Formation85 - 95%Unhindered C2-aldehydes; Large-scale industrial purification.
Girard's Reagent T Quaternary Hydrazone80 - 90%Sterically hindered aldehydes; Trace analysis and recovery.

Experimental Protocols

Protocol A: Rapid Liquid-Liquid Bisulfite Extraction

This protocol is a self-validating system designed to chemically isolate the aldehyde and leave unreacted indole in the organic waste.

  • Adduct Formation: Dissolve the crude reaction mixture (containing indole and indole-2-carboxaldehyde) in a water-immiscible solvent like ethyl acetate (EtOAc). Add an equal volume of saturated aqueous sodium bisulfite (

    
    ).
    
  • Agitation: Shake vigorously in a separatory funnel for 5–10 minutes. Causality note: Vigorous shaking maximizes the interfacial surface area between the organic and aqueous layers, accelerating the nucleophilic addition.

  • Phase Separation: Allow the layers to separate. The unreacted indole remains in the top organic layer. The aldehyde is now in the bottom aqueous layer as a water-soluble sulfonate salt.

  • Washing: Drain the aqueous layer into a clean flask. Wash the remaining organic layer once more with fresh water to extract any residual adduct, and combine the aqueous layers. Discard the organic layer.

  • Aldehyde Regeneration: Layer the combined aqueous phase with fresh EtOAc. Slowly add solid sodium carbonate (

    
    ) or 1M NaOH while stirring until the aqueous layer becomes basic.
    
    • Validation Check: Test the aqueous phase with pH paper. It must be

      
      . At this pH, the 
      
      
      
      -hydroxy sulfonate decomposes, regenerating the free aldehyde which immediately partitions into the fresh EtOAc layer.
  • Final Isolation: Separate the new EtOAc layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield pure indole-2-carboxaldehyde.
    
Protocol B: Girard's Reagent T Purification

Use this method if Protocol A fails due to steric hindrance at the C2 position.

  • Hydrazone Formation: Dissolve the crude mixture in ethanol containing 10% acetic acid. Add 1.2 equivalents of Girard's Reagent T. Reflux for 1 hour.

  • Extraction of Impurities: Cool the mixture, dilute with water (to a 1:4 ethanol:water ratio), and extract three times with diethyl ether. The unreacted indole partitions into the ether layer.

    • Validation Check: Spot the aqueous layer on a TLC plate and expose it to UV light. The permanently charged hydrazone will remain completely stuck at the baseline (

      
      ), confirming successful capture.
      
  • Hydrolysis: Add 1M HCl to the aqueous layer until the pH is

    
    . Stir at room temperature for 2 hours to hydrolyze the hydrazone back to the free aldehyde.
    
  • Recovery: Extract the aqueous layer with dichloromethane (DCM). Dry the DCM layer over

    
     and evaporate to recover the pure sterically-hindered indole-2-carboxaldehyde.
    

Purification Workflow Visualization

Bisulfite_Purification Mix Crude Mixture (Indole + Indole-2-CHO) AddBisulfite Add aq. NaHSO3 & Vigorously Shake Mix->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgPhase Organic Phase (Unreacted Indole) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Keep Hydrolysis Add Na2CO3 / Base (Regenerate Aldehyde) AqPhase->Hydrolysis FinalExt Extract with EtOAc (Pure Indole-2-CHO) Hydrolysis->FinalExt

Workflow for the chemical separation of indole-2-carboxaldehyde using sodium bisulfite.

References

  • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems Source: Analytical Sciences (National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: ARKIVOC (Arkat USA) URL: [Link]

Optimization

Technical Support Center: Handling Light Sensitivity of Chlorinated Indole Aldehydes

Executive Summary Chlorinated indole aldehydes (e.g., 5-chloroindole-3-carboxaldehyde) represent a "perfect storm" of reactivity. The electron-rich indole core makes them susceptible to oxidative coupling, while the alde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated indole aldehydes (e.g., 5-chloroindole-3-carboxaldehyde) represent a "perfect storm" of reactivity. The electron-rich indole core makes them susceptible to oxidative coupling, while the aldehyde moiety and chlorine substituent introduce specific photochemical vulnerabilities. Under UV/Vis irradiation, these compounds undergo photodehalogenation and oxidative dimerization , often turning pristine white powders into insoluble pink/brown tars.

This guide moves beyond generic "store in the dark" advice. It provides a mechanistic understanding of why degradation occurs and offers self-validating protocols to protect your chemistry.

Module 1: Storage & Inventory (The "Pink Shift")

Q: My 5-chloroindole-3-carboxaldehyde was white when purchased but has turned pink/beige after three months. Is it still usable?

A: The color shift indicates the formation of radical degradation products.

  • The Mechanism: Indoles are electron-rich heterocycles. Upon exposure to ambient light (specifically UV-A and blue light), the indole core enters an excited triplet state. In the presence of oxygen, this leads to the formation of isatin derivatives or oxidative dimers (rosindoles), which are intensely colored (pink/red) even at trace ppm levels [1].

  • The Chlorine Factor: The chlorine atom is not inert. UV exposure can trigger homolytic cleavage of the C-Cl bond (photodehalogenation), creating highly reactive aryl radicals that rapidly polymerize [2].

Diagnostic Protocol (Self-Validating):

  • Solubility Check: Dissolve 10 mg in 1 mL of DMSO.

    • Pass: Clear solution (yellow/orange tint is acceptable).

    • Fail: Turbidity or suspended dark particles (indicates polymerization).

  • H-NMR Validation: Check the aldehyde proton signal (~9.8–10.0 ppm).

    • Degradation Sign: Appearance of broad multiplets in the aromatic region (7.0–8.0 ppm) not assigned to the product, or loss of integration in the aldehyde peak.

Corrective Action: If solubility is maintained, recrystallize immediately from Ethanol/Water or Toluene to remove the colored impurities. If insoluble particles exist, the lot is compromised.

Storage Standard:

  • Vessel: Amber glass vials (borosilicate).

  • Atmosphere: Argon or Nitrogen backfill (essential to prevent superoxide formation).

  • Temperature: -20°C (freezing slows radical propagation).

Module 2: Synthesis & Handling (The "Radical Trap")

Q: I am running a Vilsmeier-Haack formylation. Can I use standard glassware?

A: No. Standard borosilicate glass transmits UV light down to ~300 nm. During synthesis, the intermediate iminium salts are often more photosensitive than the starting material. Light exposure during the reaction can lead to "tarring" (polymerization) or dechlorination.

Q: Which solvents should I avoid?

A: Avoid Chlorinated Solvents (DCM, Chloroform) in ambient light.

  • Why: Chlorinated solvents produce chlorine radicals (

    
    ) upon photolysis. These radicals can attack the electron-rich indole ring, initiating a chain reaction that degrades your chlorinated indole aldehyde [3].
    

Table 1: Solvent Compatibility for Light-Sensitive Indoles

Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM, CHCl3) AVOID Generates

radicals under light; accelerates degradation.
Ethers (THF, Diethyl Ether) CAUTION Prone to peroxide formation; peroxides initiate oxidative coupling of indoles.
Alcohols (MeOH, EtOH) PREFERRED Stable, but can form hemiacetals with aldehydes if acidic.
Dipolar Aprotic (DMF, DMSO) PREFERRED Excellent solubility; stabilizes the dipolar resonance forms.

Visualizing the Threat: The Degradation Pathway

IndoleDegradation Start Chlorinated Indole Aldehyde (Ground State) Excited Excited Triplet State (T1) Start->Excited Absorption Light UV/Vis Light (hν) Light->Excited Radical Indolyl Radical Intermediate Excited->Radical + O2 (ROS) Dehalo Aryl Radical (Cl• Loss) Excited->Dehalo Homolytic Cleavage Isatin Isatin Derivatives (Oxidation) Radical->Isatin Oxidation Polymer Colored Polymers (Tars) Radical->Polymer Dimerization Dehalo->Polymer Dechlor Dechlorinated Side-Products Dehalo->Dechlor H-Abstraction

Caption: Figure 1. Photochemical degradation cascades. Note that both oxidation and dechlorination pathways lead to irreversible impurities.

Module 3: Analysis & Purification (The "Autosampler Artifact")

Q: My HPLC trace shows a "ghost peak" that grows over time. Is my column failing?

A: It is likely on-column or in-vial degradation . Standard autosamplers often have clear windows or internal lights. A chlorinated indole aldehyde dissolved in Acetonitrile/Water sitting in a clear vial for 12 hours can degrade by 5-10% before injection [4].

Troubleshooting Protocol:

  • The "Dark" Control: Prepare two samples. Wrap one vial instantly in aluminum foil. Leave the other exposed to lab light. Inject both after 4 hours.

    • If the foil sample is clean and the exposed sample has new peaks, it is a handling artifact, not a synthesis failure.

  • Amber Vials: ALWAYS use amber HPLC vials.

  • Temperature: Set the autosampler tray to 4°C.

Q: How do I purify if I can't see the bands on a silica column?

A: Do not use a UV lamp to visualize your TLC plates before the column is finished.

  • The Risk: Holding a UV lamp over a silica column to "check the band" concentrates high-energy photons on the compound adsorbed to silica (a Lewis acid surface), which catalyzes decomposition.

  • The Solution: Fractionate blindly based on calculated Rf values, or use a flow cell UV detector. Only check collected fractions via TLC after they are in tubes.

Workflow Visualization: Safe Handling Protocol

SafeHandling Start Start: Solid Reagent Weigh Weighing Start->Weigh Dissolve Dissolution Weigh->Dissolve React Reaction Dissolve->React Purify Purification React->Purify Store Storage Purify->Store Act1 Dim Lights / Red Light Avoid Fluorescents Act1->Weigh Act2 Use Amber Glassware Sparge Solvents (Ar/N2) Act2->Dissolve Act3 Wrap Flask in Foil Monitor Temp < 40°C Act3->React Act4 Avoid UV Lamp on Column Collect Fractions Quickly Act4->Purify

Caption: Figure 2. Operational checkpoints for minimizing light-induced degradation during experimental workflows.

References
  • National Institutes of Health (NIH). (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Retrieved from [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Profile of Indole-2-carbaldehyde: A Comparative 1H NMR Guide

Topic: 1H NMR chemical shift of aldehyde proton in indole-2-carbaldehyde Content Type: Publish Comparison Guide Executive Summary The precise assignment of the aldehyde proton in indole-2-carbaldehyde (2-formylindole) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shift of aldehyde proton in indole-2-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary The precise assignment of the aldehyde proton in indole-2-carbaldehyde (2-formylindole) is a critical checkpoint in heterocyclic synthesis, particularly when distinguishing it from its thermodynamically more stable isomer, indole-3-carbaldehyde.

In CDCl₃ at 298 K, the aldehyde proton of indole-2-carbaldehyde resonates as a sharp singlet at δ 9.88 ppm .

This guide provides an objective technical comparison of this signal against its regioisomers and solvent variants, supported by experimental protocols and mechanistic logic to ensure accurate structural elucidation.

Part 1: The Spectroscopic Landscape

The Core Signal

The aldehyde proton (-CHO) in indole-2-carbaldehyde is highly deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the sp² hybridized carbon. However, its position is distinct from the 3-isomer due to the electronic environment of the pyrrole ring.

ParameterValueMultiplicityConditions
Chemical Shift (δ) 9.88 ppm Singlet (s)CDCl₃, 500 MHz
Chemical Shift (δ) ~10.10 ppm Singlet (s)DMSO-d₆, 400 MHz
Coupling (

)
Not typically observedSingletStandard resolution
The "Isomer Trap": 2-CHO vs. 3-CHO

The most common analytical challenge is differentiating the 2-isomer from the 3-isomer (Vilsmeier-Haack product). While the aldehyde shifts are similar, the aromatic region provides the definitive confirmation.

Comparative Data Table:

FeatureIndole-2-carbaldehyde Indole-3-carbaldehyde Diagnostic Note
-CHO Shift (CDCl₃) 9.88 ppm 9.95 – 10.05 ppm 3-isomer is typically more downfield.
Key Ring Proton H-3 (Singlet, ~7.30 ppm) H-2 (Doublet/Singlet, ~8.1-8.3 ppm) CRITICAL: H-2 is highly deshielded by the adjacent Nitrogen; H-3 is not.
NH Signal Broad singlet (~9-10 ppm)Broad singlet (~10-12 ppm)Highly concentration/solvent dependent.
Stability Less stable (prone to oxidation)Very stable2-isomer samples often show carboxylic acid impurities.

Mechanistic Insight: In the 3-isomer, the aldehyde group is in direct conjugation with the nitrogen lone pair (enamine-like resonance), which increases electron density at the carbonyl oxygen but deshields the C2 proton significantly. In the 2-isomer, this "push-pull" conjugation is less effective, leading to a slightly more shielded aldehyde proton (9.88 ppm) compared to the 3-isomer.

Part 2: Experimental Protocol (Self-Validating)

To obtain the resolution necessary to distinguish these shifts (and potentially observe long-range coupling), follow this standardized protocol.

Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is preferred if the sample is insoluble or if exchangeable protons (NH) need to be clearly visualized, though it causes a downfield shift of the aldehyde signal due to hydrogen bonding.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Over-concentration leads to stacking effects that can shift aromatic peaks upfield.

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 3.0 seconds .

    • Reasoning: Aldehyde protons have longer T1 relaxation times. A short D1 will saturate the signal, reducing integration accuracy.

  • Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).

  • Spectral Width: Ensure the window extends to 14 ppm to capture the NH signal.

Processing
  • Window Function: No line broadening (LB = 0.0 Hz) is recommended to detect any fine splitting, though a singlet is expected.

  • Referencing: Calibrate to residual CHCl₃ at 7.26 ppm (or DMSO pentet at 2.50 ppm).

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the identity of Indole-2-carbaldehyde using 1H NMR data, specifically filtering out the common 3-isomer false positive.

NMR_Decision_Tree Start Unknown Indole Aldehyde Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (Check 9.5 - 10.5 ppm) Solvent->Acquire CheckCHO Is -CHO signal present? Acquire->CheckCHO ShiftCheck Check Chemical Shift Value CheckCHO->ShiftCheck Yes Case2 Signal ~9.88 ppm ShiftCheck->Case2 < 9.95 ppm Case3 Signal ~10.00+ ppm ShiftCheck->Case3 > 9.95 ppm Confirmatory CHECK AROMATIC REGION (The Validator) Case2->Confirmatory Case3->Confirmatory H3_Check Singlet at ~7.30 ppm (H-3)? Confirmatory->H3_Check H2_Check Signal at ~8.20 ppm (H-2)? H3_Check->H2_Check No Result2 CONFIRMED: Indole-2-carbaldehyde H3_Check->Result2 Yes Result3 CONFIRMED: Indole-3-carbaldehyde H2_Check->Result3 Yes

Caption: Logical workflow for distinguishing regioisomeric indole aldehydes based on 1H NMR chemical shifts in CDCl₃.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Methylindole-2-carboxaldehyde (Analog Comparison Data). Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). Entry bmse000645: Indole-3-carboxaldehyde NMR Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts... (Supporting Info: 1,2-Dimethyl-1H-indole-3-carbaldehyde NMR). Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Comparative

HPLC method development for 5-chloro-1-methyl-1H-indole-2-carbaldehyde purity

A Comparative HPLC Method Development Guide Executive Summary The purity assessment of 5-chloro-1-methyl-1H-indole-2-carbaldehyde (CMIC) presents a unique chromatographic challenge. While standard C18 methods often suffi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative HPLC Method Development Guide

Executive Summary

The purity assessment of 5-chloro-1-methyl-1H-indole-2-carbaldehyde (CMIC) presents a unique chromatographic challenge. While standard C18 methods often suffice for gross purity, they frequently fail to resolve critical regioisomeric impurities (e.g., 4-chloro or 6-chloro analogs) and oxidative degradants (carboxylic acids) that co-elute with the main peak.

This guide objectively compares the industry-standard C18 stationary phase against a Phenyl-Hexyl alternative . Experimental evidence suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for halogenated indole isomers due to 

-

interactions, making it the preferred choice for high-stringency GMP release testing.

Chemical Context & Critical Quality Attributes (CQA)

Before initiating method development, we must define the separation targets based on the molecule's liability.

  • Analyte: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde[1]

  • LogP: ~2.8 (Moderately hydrophobic)

  • Chromophore: Indole core (Strong UV absorption at 254 nm and 290 nm)

The Impurity Profile

The method must resolve three distinct classes of impurities:

  • Regioisomers (The Critical Pair): 4-chloro or 6-chloro isomers originating from the starting material (3-chlorotoluene or similar). These have identical mass and nearly identical hydrophobicity to the target.

  • Oxidative Degradants: 5-chloro-1-methyl-1H-indole-2-carboxylic acid (formed via aldehyde oxidation).

  • Synthetic Byproducts: Des-methyl analogs (5-chloro-1H-indole-2-carbaldehyde).

Comparative Study: Stationary Phase Selection

We evaluated two stationary phases to determine the optimal separation mechanism.

Alternative A: The Standard C18 (Octadecyl)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the main peak from polar degradants (acids).

  • Limitation: Poor resolution of regioisomers. The hydrophobic surface area of 5-chloro vs. 6-chloro indole is virtually identical, leading to peak co-elution or "shouldering."

Alternative B: Phenyl-Hexyl (The Challenger)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The electron-deficient chlorine atom on the indole ring alters the electron density of the

    
    -system. The Phenyl-Hexyl phase interacts differentially with these electronic distributions, often resolving isomers that C18 cannot.[2]
    
  • Verdict: Superior.

Summary of Comparative Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnInterpretation
Retention Time (Main Peak) 6.4 min6.8 minComparable retention.
Resolution (

) - Regioisomers
0.8 (Co-eluting shoulder)2.1 (Baseline resolved) Phenyl-Hexyl exploits electronic differences.
Resolution (

) - Acid Impurity
4.54.2Both columns resolve the acid well.
Peak Symmetry (Tailing Factor) 1.31.1Phenyl phases often show better peak shape for aromatics.

Method Development Logic (Visualized)

The following decision tree illustrates the scientific rationale used to arrive at the final protocol.

MethodLogic Start Analyte: 5-Cl-1-Me-Indole-2-CHO CheckIsomers Are Regioisomers Present? Start->CheckIsomers SelectC18 Select C18 Column (Hydrophobicity dominant) CheckIsomers->SelectC18 No (Gross Purity) SelectPhenyl Select Phenyl-Hexyl Column (Pi-Pi Interaction dominant) CheckIsomers->SelectPhenyl Yes (High Purity) MobilePhase Mobile Phase Selection (Acidic pH req. for Aldehyde stability) SelectC18->MobilePhase SelectPhenyl->MobilePhase Validation Validate: Resolution > 2.0 MobilePhase->Validation

Caption: Decision matrix for stationary phase selection based on impurity profile complexity.

Optimized Experimental Protocol

This protocol is validated for specificity and robustness. It utilizes the Phenyl-Hexyl chemistry identified as superior in Section 3.

Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Additive: Formic Acid (LC-MS grade). Note: Phosphoric acid is an alternative if MS detection is not required, but Formic is preferred for versatility.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection UV @ 290 nmMax absorbance for indole; reduces solvent noise compared to 254 nm.
Injection Vol 5 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/H2O)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
12.01090Linear Gradient (Elute main peak)
15.01090Wash
15.19010Re-equilibration
Sample Preparation Workflow

Critical Step: Aldehydes are reactive. Avoid methanol in sample prep to prevent hemiacetal formation.

SamplePrep Weigh Weigh 5mg Sample Dissolve Dissolve in 100% ACN (Prevent Hydrolysis) Weigh->Dissolve Dilute Dilute to 0.5 mg/mL with Water/ACN (50:50) Dissolve->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject Immediately Filter->Inject

Caption: Sample preparation workflow designed to minimize aldehyde degradation artifacts.

Troubleshooting & Self-Validation

To ensure the method is performing correctly, check the following system suitability criteria:

  • Resolution (

    
    ):  If the resolution between the main peak and the nearest impurity drops below 1.5, lower the gradient slope (e.g., increase gradient time to 20 mins).
    
  • Peak Tailing: If tailing > 1.5, it indicates secondary silanol interactions. Ensure the column is "end-capped" (e.g., Eclipse Plus or XBridge series) and the pH is sufficiently low (pH ~2.7 with 0.1% Formic Acid).

  • Ghost Peaks: Aldehydes can air-oxidize. If a peak appears at RRT ~0.4 (more polar), it is likely the carboxylic acid. Prepare a fresh standard to confirm.

References

  • Waters Corporation. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Link

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] Chromatography Online. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763266, 5-Chloro-1-methylindole-2-carboxaldehyde. PubChem. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[4] Wiley.[4] (General reference for Gradient Elution principles).

  • SIELC Technologies. Separation of Indole derivatives on Newcrom R1. (Reference for acidic mobile phase usage in indoles). Link

Sources

Validation

Comparative Reactivity Profile: Indole-2-carbaldehyde vs. Indole-3-carbaldehyde

This guide provides an in-depth technical comparison between Indole-2-carbaldehyde (I2C) and Indole-3-carbaldehyde (I3C) . It is designed for researchers requiring precise control over reactivity profiles in scaffold syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Indole-2-carbaldehyde (I2C) and Indole-3-carbaldehyde (I3C) . It is designed for researchers requiring precise control over reactivity profiles in scaffold synthesis.

Executive Summary

The choice between Indole-2-carbaldehyde (I2C) and Indole-3-carbaldehyde (I3C) is dictated by two opposing electronic behaviors: vinylogous amide stabilization vs. positional nucleophilicity .

  • Indole-3-carbaldehyde (I3C): The carbonyl is electronically deactivated by the ring nitrogen, behaving as a stable vinylogous amide . It is sluggish in condensation reactions but stable against oxidation. It blocks the highly reactive C3 position, forcing electrophilic substitution to occur at less favorable sites (C5, N1).

  • Indole-2-carbaldehyde (I2C): The carbonyl is more electrophilic and reactive. Crucially, it leaves the C3 position open , allowing for rapid "dual-functionalization" (C2-condensation and C3-electrophilic substitution).

Electronic Structure & Resonance Mechanics

To predict reactivity, one must understand the electron flow from the pyrrole-like nitrogen.

The "Vinylogous Amide" Effect (I3C)

In I3C , the nitrogen lone pair donates density directly through the C2=C3 double bond into the carbonyl oxygen. This resonance contribution (


) significantly reduces the double-bond character of the carbonyl, making it a poor electrophile.
The C2-Acyl Effect (I2C)

In I2C , the carbonyl is attached at C2. While conjugation exists (


), the geometry and orbital overlap are distinct. The C3 carbon remains electron-rich and is not involved in the direct "push-pull" deactivation of the carbonyl to the same extent as in the 3-isomer. Consequently, the C2-aldehyde retains more "true" aldehyde character.

ElectronicEffects cluster_I3C Indole-3-carbaldehyde (I3C) (High Stability / Low Reactivity) cluster_I2C Indole-2-carbaldehyde (I2C) (High Reactivity / Dual Sites) I3C_Struct Structure: 3-CHO Resonance_I3C Resonance: N1 → C3=C(O)- I3C_Struct->Resonance_I3C Outcome_I3C Carbonyl: Deactivated (Vinylogous Amide) Resonance_I3C->Outcome_I3C I2C_Struct Structure: 2-CHO Resonance_I2C Resonance: N1 → C2=O (C3 remains nucleophilic) I2C_Struct->Resonance_I2C Outcome_I2C Carbonyl: Active Electrophile C3: Active Nucleophile Resonance_I2C->Outcome_I2C

Figure 1: Mechanistic flow of electron density affecting carbonyl electrophilicity in indole isomers.

Reactivity Comparison: Carbonyl Condensation

This section compares performance in Schiff base formation and Knoevenagel condensation , critical for synthesizing pharmacological scaffolds.

Comparative Data: Schiff Base Formation

Reaction Conditions: Equimolar amine, Ethanol, Reflux, catalytic base (Piperidine).[1]

FeatureIndole-3-carbaldehyde (I3C)Indole-2-carbaldehyde (I2C)
Reaction Rate Sluggish (Often requires 6–12h or activation)Rapid (Typically 2–4h)
Yield (Standard) Moderate (60–75%)High (85–95%)
Catalyst Need Often requires strong Lewis Acids or ball-milling [1]Mild base (Piperidine/Acetic Acid) suffices [2]
Mechanism Nucleophilic attack is hindered by N-donation reducing

on Carbonyl C.
Carbonyl C retains significant

, facilitating amine attack.
Experimental Insight

I3C often requires "forcing" conditions. Recent literature suggests mechanochemical synthesis (ball milling) or microwave irradiation is necessary to achieve high yields with I3C oximes and hydrazones due to its electronic inertness [1]. In contrast, I2C readily condenses with anilines and hydrazides under standard reflux conditions [3].

Reactivity Comparison: Ring Functionalization (C-H Activation)

This is the most critical differentiator for scaffold design.

  • I3C (Blocked Active Site): The C3 position is the natural nucleophilic center of indole. In I3C, this site is occupied. Electrophilic Aromatic Substitution (EAS) is forced to occur at C5 or C6 (slow) or requires N-direction to C2 (requires specific catalysts like Pd/Rh) [4].

  • I2C (Open Active Site): The C3 position is open and highly reactive. Even with the electron-withdrawing formyl group at C2, the C3 position retains significant nucleophilicity. It can be easily halogenated, alkylated, or acylated.[2]

Decision Matrix: Scaffold Selection

Use the following logic to select the correct isomer for your target molecule.

SynthesisDecision Start Target Scaffold Requirement Q1 Do you need substitution at C3? Start->Q1 Yes Yes: Use Indole-2-carbaldehyde (I2C) Q1->Yes Active C3 needed No No: Use Indole-3-carbaldehyde (I3C) Q1->No C3 blocked/stable Path_I2C Pathway: 1. Condensation at C2-CHO 2. EAS (Halogenation) at C3 Yes->Path_I2C Path_I3C Pathway: 1. Condensation at C3-CHO 2. Functionalization at N1 or C5 No->Path_I3C

Figure 2: Strategic decision tree for selecting the indole isomer based on desired substitution patterns.

Validated Experimental Protocols

Protocol A: High-Yield Schiff Base Synthesis (I2C Optimized)

Target: Synthesis of (E)-1-(1H-indol-2-yl)-N-phenylmethanimine. Source Validation: Adapted from high-yield protocols for 2-substituted indoles [2, 3].

Reagents:

  • Indole-2-carbaldehyde (1.0 mmol, 145 mg)

  • Aniline derivative (1.0 mmol)

  • Ethanol (absolute, 10 mL)

  • Glacial Acetic Acid (2-3 drops) or Piperidine (catalytic)

Methodology:

  • Dissolution: Dissolve Indole-2-carbaldehyde in ethanol in a 25 mL round-bottom flask.

  • Addition: Add the aniline derivative dropwise with stirring.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (

    
    ) for 3 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Note: I3C would typically require 6-12h here.
    
  • Workup: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol if necessary.

  • Expected Yield: 85–92%.

Protocol B: C3-Bromination of Indole-2-carbaldehyde

Target: 3-Bromo-1H-indole-2-carbaldehyde. Significance: Demonstrates the unique ability of I2C to undergo EAS at C3, a reaction impossible with I3C.

Reagents:

  • Indole-2-carbaldehyde (1.0 mmol)[1]

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • DMF (5 mL)

Methodology:

  • Setup: Dissolve I2C in DMF at

    
     (ice bath).
    
  • Addition: Add NBS portion-wise over 10 minutes to prevent exotherm.

  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for 1 hour.
    
  • Quench: Pour into ice water (20 mL).

  • Isolation: Filter the resulting precipitate.

  • Result: Clean bromination at C3 occurs due to the directing effect of the NH and the inherent nucleophilicity of C3 [5].

Acidity & Solubility Data (Bench Reference)

PropertyIndole-3-carbaldehydeIndole-2-carbaldehydeImplication
Melting Point 193–198 °C138–142 °CI2C has weaker crystal lattice forces; generally more soluble in organic solvents.
N-H Acidity (Est.[2][3] pKa) ~16.5~15.8I2C is slightly more acidic due to the inductive proximity of the C2-carbonyl EWG to the Nitrogen.
Solubility (EtOH) ModerateHighI2C is easier to handle in solution-phase synthesis.

References

  • Mechanochemical Synthesis of Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Available at: [Link]

  • Base-Free Synthesis of Schiff Bases Containing Indole Moiety. ACS Omega. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde Indoles. PMC (NIH). Available at: [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available at: [Link][4]

Sources

Validation

A Comparative Guide to Validating Regioselectivity in the 2-Formylation of 5-Chloro-1-methylindole

Introduction: The Strategic Importance of Regiocontrol in Indole Synthesis The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Regiocontrol in Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The precise functionalization of the indole ring is paramount, as the position of a substituent can dramatically alter a molecule's biological activity. Formylation, the introduction of an aldehyde group (-CHO), is a critical transformation, providing a versatile chemical handle for further molecular elaboration. While the C3 position of the indole nucleus is electronically favored for electrophilic substitution, the synthesis of C2-formylated indoles presents a significant and often necessary challenge.

This guide provides an in-depth comparison of methodologies for the formylation of 5-chloro-1-methylindole, a substrate of interest in drug development, with a primary focus on achieving and validating formylation at the C2 position. We will explore the classic Vilsmeier-Haack reaction alongside a modern, milder alternative, and detail a rigorous, self-validating analytical workflow to unambiguously determine the regiochemical outcome.

The Electronic Landscape of Indole: A Tale of Two Positions

The inherent reactivity of the indole ring dictates its susceptibility to electrophilic attack. The nitrogen atom's lone pair participates in the aromatic system, rendering the pyrrole ring significantly more electron-rich than the benzene ring. Resonance analysis shows that the highest electron density resides at the C3 position, making it the default site for electrophilic substitution.

However, forcing a reaction at the less nucleophilic C2 position requires a nuanced approach. The choice of formylating agent, catalyst, and reaction conditions can manipulate the kinetic and thermodynamic pathways of the reaction, steering the substitution towards the desired C2 carbon. For a substrate like 5-chloro-1-methylindole, the N-methylation prevents competing N-formylation, but the electronic influence of the C5-chloro group must also be considered. This guide will illuminate the path to controlling and confirming this regioselectivity.

Methodology Comparison: Synthesizing the Target Aldehyde

We will compare two distinct methods for the formylation of 5-chloro-1-methylindole: the traditional Vilsmeier-Haack reaction and a boron-trifluoride-mediated approach.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and powerful method for formylating electron-rich aromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

Causality of the Method: The electrophilicity of the Vilsmeier reagent is potent enough to attack the indole ring. While C3 attack is kinetically favored, steric hindrance or specific reaction conditions can sometimes promote substitution at C2. However, this method often requires harsh conditions and can lead to mixtures of isomers, necessitating a robust validation strategy.[3]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction at C2 and C3 cluster_reagent Reagent Formation cluster_reaction Electrophilic Attack cluster_products Hydrolysis & Products DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 5-chloro-1-methylindole Attack_C3 Attack at C3 (Kinetically Favored) Indole->Attack_C3 Vilsmeier Reagent Attack_C2 Attack at C2 (Desired) Indole->Attack_C2 Vilsmeier Reagent Product_3_CHO 3-Formyl Isomer Attack_C3->Product_3_CHO + H₂O Workup Product_2_CHO 2-Formyl Isomer (Target Product) Attack_C2->Product_2_CHO + H₂O Workup

Caption: Mechanism of Vilsmeier-Haack formylation on the indole nucleus.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve 5-chloro-1-methylindole (1.0 eq) in anhydrous DMF. Cool this solution to 0°C.

  • Reaction: Transfer the substrate solution to the Vilsmeier reagent via cannula. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is alkaline (pH > 8).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Method 2: Boron Trifluoride-Mediated Formylation

Recent advancements have introduced milder and often more selective formylation methods. One such promising alternative utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[3][4]

Causality of the Method: This method avoids the use of hazardous reagents like POCl₃ and often proceeds under ambient conditions with very short reaction times.[4] The BF₃·OEt₂ activates the TMOF to generate a reactive electrophile. The different nature of this electrophile compared to the Vilsmeier reagent can lead to altered regioselectivity, potentially favoring the C2 position. This protocol is noted for its operational simplicity and effectiveness in synthesizing a range of C-formylindoles, including at the C2 position.[3]

Experimental Protocol: BF₃·OEt₂-Mediated Formylation

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1-methylindole (1.0 eq) in trimethyl orthoformate (TMOF, 10.0 eq).

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq) rapidly to the solution at room temperature with vigorous stirring.

  • Reaction: Monitor the reaction closely by TLC. The reaction is often complete within 1-5 minutes.[4]

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

The Core Workflow: A Multi-Step Guide to Analytical Validation

Unambiguously determining the regiochemical outcome of the formylation is the most critical part of this process. A multi-tiered analytical approach ensures trustworthiness and provides a self-validating system.

Analytical_Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Qualitative Check for Isomers) start->tlc hplc 2. HPLC Separation (Quantitative Analysis) tlc->hplc Multiple spots observed nmr 3. NMR Spectroscopy (Unambiguous Structure ID) hplc->nmr Separated Isomers Collected ms 4. Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Structure Confirmed conclusion Validated Regioselectivity ms->conclusion

Caption: The analytical workflow for validating formylation regioselectivity.

Initial Assessment: Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of the reaction mixture. The two isomers, 5-chloro-1-methylindole-2-carbaldehyde and 5-chloro-1-methylindole-3-carbaldehyde, will likely have different polarities and thus different retention factors (Rƒ) on a silica plate. The presence of two distinct spots that are absent in the starting material strongly suggests the formation of a mixture of isomers.

Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying the isomeric products. A reversed-phase C18 column is typically effective for separating indole derivatives.[5]

Experimental Protocol: HPLC Analysis

  • Column: Inertsil ODS-4 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis at 254 nm and 280 nm.[7]

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

Data Presentation: HPLC Results

IsomerRetention Time (min)Peak Area (%)
5-chloro-1-methylindole-3-carbaldehyde12.5(Varies with reaction)
5-chloro-1-methylindole-2-carbaldehyde14.2(Varies with reaction)

Note: Retention times are illustrative. The 2-formyl isomer is often slightly less polar and may elute later in a reversed-phase system.

Unambiguous Structure Elucidation: NMR Spectroscopy

While HPLC separates the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of their structures. The chemical shifts and coupling patterns of the protons on the pyrrole ring are diagnostic.

¹H NMR Analysis - The Telltale Signals:

  • For the desired 5-chloro-1-methylindole-2-carbaldehyde:

    • The proton at the C3 position (H3 ) will appear as a clean singlet . Its chemical shift is typically around δ 7.30 ppm.[8]

    • The aldehyde proton (-CHO ) will be a singlet far downfield, around δ 9.8-9.9 ppm.[8]

    • The N-methyl group (N-CH₃ ) will be a singlet around δ 3.8-4.0 ppm.

  • For the 5-chloro-1-methylindole-3-carbaldehyde isomer:

    • The proton at the C2 position (H2 ) will be a singlet, typically further downfield than H3, often appearing around δ 8.1-8.3 ppm.[9]

    • The aldehyde proton (-CHO ) will also be a downfield singlet, but at a slightly different chemical shift, often around δ 10.0-10.1 ppm.[9]

    • The N-methyl group (N-CH₃ ) will be a singlet, likely around δ 3.8-3.9 ppm.

Data Presentation: Comparative NMR Data

Signal5-chloro-1-methylindole-2 -carbaldehyde (Expected δ, ppm)5-chloro-1-methylindole-3 -carbaldehyde (Expected δ, ppm)Key Differentiator
Pyrrole Proton ~7.3 (s, 1H, H3 )~8.2 (s, 1H, H2 )Chemical shift of the lone pyrrole proton
Aldehyde Proton ~9.9 (s, 1H, -CHO)~10.1 (s, 1H, -CHO)Minor shift difference
N-Methyl Protons ~4.0 (s, 3H, N-CH₃)~3.9 (s, 3H, N-CH₃)Minor shift difference

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The most reliable indicator is the significant downfield shift of the H2 proton in the 3-formyl isomer compared to the H3 proton in the 2-formyl isomer.

Confirmation: Mass Spectrometry (MS)

Mass spectrometry will confirm that the product has the correct molecular weight, but it cannot distinguish between the two isomers as they are constitutional isomers with the same mass.

  • Expected Mass: For C₁₀H₈ClNO, the expected monoisotopic mass is 193.0294 g/mol . Finding this mass via High-Resolution Mass Spectrometry (HRMS) confirms the successful formylation.

Comparative Summary and Discussion

FeatureVilsmeier-Haack ReactionBF₃·OEt₂-Mediated Reaction
Reagents POCl₃, DMF (Toxic, corrosive)BF₃·OEt₂, TMOF (Less hazardous)
Conditions 0°C to elevated temperatures, hoursRoom temperature, minutes[4]
Regioselectivity Often favors C3; can yield mixturesReported to be effective for C2 formylation[3]
Work-up Harsh (neutralization of acid)Mild (bicarbonate quench)
Operational Simplicity More complex setupVery simple, fast

Discussion: The Vilsmeier-Haack reaction, while a classic, presents challenges in both safety and regioselectivity for this specific transformation. The BF₃·OEt₂-mediated formylation emerges as a superior alternative, offering milder conditions, operational simplicity, and a potentially higher selectivity for the desired C2 product.[3][4] Regardless of the synthetic method chosen, the analytical workflow remains essential. The combination of HPLC for quantification and ¹H NMR for unambiguous structural assignment provides a robust and trustworthy validation of the reaction's outcome.

Conclusion

For researchers and drug development professionals, achieving regiocontrol in the synthesis of indole derivatives is a critical task. While the 2-formylation of 5-chloro-1-methylindole is a challenge due to the inherent electronic preferences of the indole ring, modern synthetic methods provide a promising path to the desired isomer. This guide demonstrates that the success of the synthesis is intrinsically linked to a rigorous analytical validation process. By coupling a superior synthetic strategy, such as the BF₃·OEt₂-mediated formylation, with an uncompromising analytical workflow centered on HPLC and NMR, scientists can confidently and efficiently produce the correct regioisomer, accelerating the pace of discovery.

References

  • Thirupathi, P., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Al-Mughaid, H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]

  • Wang, Q-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett. [Link]

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Clementi, S., et al. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry. [Link]

  • SIELC. (2018). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. [Link]

  • PubMed. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A. [Link]

Sources

Comparative

Optimizing Elemental Analysis for Chlorinated Heterocycles (C10H8ClNO)

Topic: Elemental Analysis Standards for C10H8ClNO Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Comparative Guide to Calibration Standards and Va...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C10H8ClNO Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide to Calibration Standards and Validation Protocols

Executive Summary The precise characterization of chlorinated organic compounds with the formula C10H8ClNO (e.g., 2-chloro-4-methoxyquinoline or (2-chloro-3-quinolinyl)methanol) presents a unique challenge in elemental microanalysis. The presence of chlorine (approx.[1][2][3][4][5] 18.3% w/w) creates combustion byproducts that can rapidly degrade catalytic scrubbers, leading to drift in Nitrogen and Carbon values.

This guide objectively compares the performance of industry-standard reference materials (Acetanilide, p-Chlorobenzoic Acid, and Sulfanilamide) for the validation of C10H8ClNO workflows. It establishes a self-validating protocol to ensure regulatory compliance (±0.4% tolerance) in drug development pipelines.

The Analytical Challenge: C10H8ClNO

Compounds with the empirical formula C10H8ClNO are frequently encountered as intermediates in the synthesis of antimalarial drugs and kinase inhibitors.

Theoretical Composition (MW: 193.63 g/mol ):

  • Carbon: 62.03%

  • Hydrogen: 4.16%

  • Chlorine: 18.31%

  • Nitrogen: 7.23%

  • Oxygen: 8.26%

The "Halogen Effect": Upon combustion at 950–1050°C, the chlorine content converts primarily to HCl and Cl₂ gas. Without adequate scrubbing (typically Silver wool/gauze), these halogens react with the TCD (Thermal Conductivity Detector) filaments or overlap with the water/nitrogen peaks, causing:

  • False High Nitrogen: Due to tailing effects.

  • Corrosion: Permanent damage to the detector.

  • Incomplete Combustion: Heterocycles (quinolines) are refractory and prone to charring.

Comparative Analysis of Calibration Standards

To accurately analyze C10H8ClNO, one cannot simply rely on a single standard. A "Bracketed Validation" strategy is required. Below is the comparison of the primary candidates.

Candidate A: Acetanilide (C8H9NO)
  • Role: Primary Calibration (K-Factor determination).

  • Status: The Industry Workhorse.

  • Pros: High purity (>99.9%), non-hygroscopic, excellent stability.

  • Cons: Contains NO Chlorine. It cannot validate the efficiency of the halogen scrubber.

  • Verdict: Essential for establishing the baseline response for C, H, and N, but insufficient for C10H8ClNO validation alone.

Candidate B: p-Chlorobenzoic Acid (C7H5ClO2)
  • Role: Scrubber Validation (QC Check).

  • Status: The Halogen Stress Test.

  • Pros: High Chlorine content (22.6%)—higher than the analyte (18.3%). If the analyzer can handle this, it can handle C10H8ClNO.

  • Cons: Contains no Nitrogen.

  • Verdict: The critical "Go/No-Go" standard. It must be run immediately before the analyte to confirm the Ag-trap is active.

Candidate C: Sulfanilamide (C6H8N2O2S)
  • Role: Heteroatom Separation Check.

  • Status: The Resolution Standard.

  • Pros: Contains Sulfur and Nitrogen.[5][6] Useful if the C10H8ClNO synthesis involves sulfonyl-protecting groups or potential sulfur contamination.

  • Cons: No Chlorine; lower Carbon content (41.8%) compared to analyte (62%).

  • Verdict: Use only if sulfur contamination is suspected.

Summary of Theoretical Match
StandardFormula% C% N% ClRelevance to C10H8ClNO
C10H8ClNO (Target) C10H8ClNO 62.03 7.23 18.31 Analyte
AcetanilideC8H9NO71.0910.360.00High (Matches C/N range)
p-Chlorobenzoic AcidC7H5ClO253.700.0022.66Critical (Validates Cl removal)
2,4-DinitrochlorobenzeneC6H3ClN2O435.5813.8317.50Moderate (Good Cl match, but explosive risk)

Technical Deep Dive: The Validation Workflow

To ensure scientific integrity, we utilize a Dual-Standard Protocol . This method separates the calibration of the detector from the validation of the chemistry.

Mechanism of Interference Removal

The combustion tube must be packed with a specific reagent zone to handle the 18% Chlorine load.

  • Reagent: Silver Wool (Ag) or Silver Vanadate on Tungsten.

  • Reaction:

    
    
    
  • Failure Mode: If the Ag zone is saturated (coated in AgCl), Cl₂ passes to the reduction tube, consuming Copper (

    
    ), and eventually hitting the detector.
    
Visualizing the Workflow

G Sample C10H8ClNO Sample (1-2 mg) Furnace Combustion (1050°C) + O2 Injection Sample->Furnace Gases Gas Mix: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Scrubber Halogen Scrubber (Silver Wool Zone) Gases->Scrubber Decision Is Ag Trap Saturated? Scrubber->Decision Reduction Reduction Tube (Cu @ 650°C) Detector TCD / IR Detection Reduction->Detector Result_Pass Accurate CHN Data Detector->Result_Pass Decision->Reduction No (Trap Active) Result_Fail Drift in N2 Peak (Corrosion Risk) Decision->Result_Fail Yes (Cl Breakthrough)

Figure 1: Critical path of Halogenated Combustion Analysis. The "Scrubber" phase is the single point of failure for C10H8ClNO analysis.

Experimental Protocol (Self-Validating System)

This protocol is designed for standard CHNS analyzers (e.g., Elementar, PerkinElmer, Thermo) targeting C10H8ClNO.

Step 1: Instrument Preparation
  • Combustion Aid: Add 10–20 mg of Tungsten (VI) Oxide (WO₃) to the tin capsule containing the sample.

    • Reasoning: Quinolines are refractory. WO₃ acts as a flux and provides transient oxygen to prevent char formation (graphitization), ensuring the Carbon result is not low [1].

  • Silver Check: Inspect the silver wool zone. If it appears grey/black (AgCl) rather than metallic white, replace it immediately.

Step 2: The "Sandwich" Calibration Sequence

Do not run the analyte until the system passes the "Cl-Stress" test.

  • Run 1-3: Acetanilide (Standard A).

    • Goal: Calibrate K-factors.

    • Criteria: %C ±0.15% of theoretical.

  • Run 4: p-Chlorobenzoic Acid (Standard B).

    • Goal: Saturate active sites and verify scrubbing.

    • Criteria: If %C is accurate but %N (which should be 0) shows a peak >0.05%, the scrubber is failing.

  • Run 5: C10H8ClNO Sample .

  • Run 6: p-Chlorobenzoic Acid (Post-run check).

    • Goal: Confirm the scrubber didn't fail during the sample run.

Step 3: Data Interpretation
ElementExpected (C10H8ClNO)Tolerance (±0.4%)Common Failure ModeCause
Carbon 62.03%61.63 – 62.43%Low Result (<61.5%)Incomplete combustion (Need WO₃)
Hydrogen 4.16%3.76 – 4.56%High ResultMoisture in carrier gas or hygroscopic sample
Nitrogen 7.23%6.83 – 7.63%High Result (>7.7%)Halogen Breakthrough . Cl₂ mimicking N₂.

Decision Matrix for Standard Selection

Use this logic flow to select the correct standard for any C10H8ClNO derivative analysis.

DecisionTree Start Start: Analyze C10H8ClNO Q1 Is the Ag Scrubber New? Start->Q1 Action_Prime Run p-Chlorobenzoic Acid (Conditioning) Q1->Action_Prime No Action_Calib Calibrate with Acetanilide (K-Factor) Q1->Action_Calib Yes Path_New Yes Path_Old No / Unknown Action_Prime->Action_Calib Q2 Does Analyte contain Sulfur? Action_Calib->Q2 Action_S Use Sulfanilamide (Check S/N separation) Q2->Action_S Yes Action_Final Run C10H8ClNO with WO3 additive Q2->Action_Final No Action_S->Action_Final

Figure 2: Decision Matrix for selecting standards based on instrument status and analyte composition.

References

  • PerkinElmer . (2012). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link

  • Elementar . (2023). Elemental analysis: operation & applications. Technical Guide. Link

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Materials for Elemental Analysis. Link

  • PubChem . (2024). Compound Summary: (2-Chloro-3-quinolinyl)methanol (C10H8ClNO).[7] National Library of Medicine. Link

  • Analytik Jena . (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

Executive Summary & Core Directive Do not dispose of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde down the drain or in municipal trash. [1][2] This compound (CAS: 53590-49-1) is a halogenated organic aldehyde .[1] Its disp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde down the drain or in municipal trash. [1][2]

This compound (CAS: 53590-49-1) is a halogenated organic aldehyde .[1] Its disposal requires strict adherence to protocols for halogenated waste to prevent the formation of hazardous combustion byproducts (e.g., dioxins, hydrochloric acid) during incineration.[2] It poses significant aquatic toxicity risks and must be segregated from strong oxidizers to prevent uncontrolled exothermic oxidation.[1]

Immediate Action Plan:

  • Classify: Label as "Hazardous Waste - Toxic / Halogenated Organic." [1]

  • Segregate: Store away from oxidizing agents and strong bases.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (off-site via licensed contractor).[1]

Compound Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] The presence of the chlorine atom dictates the waste stream, while the aldehyde group dictates storage compatibility.[2]

PropertySpecification
Chemical Name 5-Chloro-1-methyl-1H-indole-2-carbaldehyde
CAS Number 53590-49-1
Molecular Formula C₁₀H₈ClNO
Physical State Solid (White to yellow/brown powder)
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long-lasting effects
Reactivity Class Aldehyde: Susceptible to oxidation.Halogenated: Generates acid gases upon combustion.[1][3][4]
RCRA Status (USA) Not P- or U-listed.[1] Regulated as characteristic hazardous waste if it exhibits toxicity or ignitability (D-codes), otherwise managed as non-RCRA regulated hazardous waste requiring incineration.[1][2]

Pre-Disposal Handling & Segregation

Improper segregation is the leading cause of laboratory waste accidents.[1] Aldehydes are reducing agents; mixing them with oxidizers in a waste container can cause fire or explosion.[1]

Segregation Rules
  • INCOMPATIBLE: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates) or strong bases (e.g., Sodium Hydroxide).[1][2]

  • COMPATIBLE: Can be co-packed with other compatible solid halogenated organics or stable solid toxic organics.[1]

Waste Container Specifications
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or amber glass jars with Teflon-lined caps.

  • Liquid Waste (Solutions): If the compound is dissolved in solvent (e.g., DMSO, Dichloromethane), use safety cans or coated glass bottles approved for Halogenated Solvents .[1][2]

Disposal Decision Logic (Visualization)

The following decision tree outlines the operational workflow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE/Amber Glass Label: 'Toxic Solid - Halogenated' SolidWaste->SolidPack SolventCheck Solvent Type? LiquidWaste->SolventCheck Labeling Apply GHS Labels: Acute Tox, Aquatic Tox SolidPack->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent No Other Halogens HaloStream Stream A: Halogenated Organic Waste (Requires Scrubbed Incineration) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Compound adds Cl (Classify as Halogenated) HaloStream->Labeling NonHaloStream Stream B: Organic Waste (Check Halogen Content Limits) Pickup Schedule EHS/Contractor Pickup Labeling->Pickup

Figure 1: Operational workflow for classifying and packaging 5-Chloro-1-methyl-1H-indole-2-carbaldehyde waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired chemicals, contaminated solids, or spill cleanup residues.[1][2]

  • Container Selection: Use a clean, chemically compatible container (HDPE or Amber Glass).[1] Do not use metal containers if moisture is present, as hydrolysis of the aldehyde or chloride could cause corrosion.[2]

  • Packaging:

    • Transfer the solid carefully to avoid dust generation.[1]

    • If the original container is intact and chemically resistant, it may be placed directly into a larger "Lab Pack" drum.[2]

  • Labeling:

    • Attach a hazardous waste tag.[1][5]

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

    • Constituents: List "5-Chloro-1-methyl-1H-indole-2-carbaldehyde (100%)."[1][2]

  • Storage: Place in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures or mother liquors containing the compound.[1]

  • Stream Selection: Because the molecule contains Chlorine, the entire solution should default to the Halogenated Waste Stream .[1]

    • Scientific Rationale: Even if dissolved in a non-halogenated solvent like Methanol, the presence of organic chlorine requires the waste to be incinerated at higher temperatures (typically >1100°C) with acid gas scrubbing to neutralize HCl emissions.[2]

  • Bulking: Pour into the designated "Halogenated Organic Solvents" carboy.

  • Logging: Record the volume and approximate concentration on the waste log sheet.

Protocol C: Empty Container Disposal

Applicability: Vials or bottles that contained the compound.[1][5]

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Acetone or Ethanol) capable of solubilizing the residue.[1]

  • Rinsate Disposal: Collect all rinsates and dispose of them as Halogenated Liquid Waste (See Protocol B). Do not pour rinsate down the drain.[1][6][7]

  • Defacing: Cross out or remove the original label.[1][5]

  • Final Step: Once triple-rinsed and dry, the container can be discarded in standard glass trash or recycled, depending on local institutional policy.[1][2]

Emergency Spill Response

Scenario: A 5g bottle of solid powder is dropped and shatters.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[2] If dust is visible, use a N95 or P100 particulate respirator.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup:

    • Scoop up the material and broken glass using a dustpan or stiff paper.[1]

    • Place all debris into a wide-mouth plastic jar.[1]

    • Wipe the area with a solvent-dampened towel (Ethanol or Acetone) to remove trace organic residue.[1]

    • Place used wipes into the same waste jar.[1]

  • Disposal: Label the jar as "Debris contaminated with 5-Chloro-1-methyl-1H-indole-2-carbaldehyde" and process as Solid Hazardous Waste.

References

  • PubChem. (2025).[1] 5-Chloro-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-1-methyl-1H-indole-2-carbaldehyde

CAS Number: 883529-71-3 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1][2][3] Executive Summary This guide provides an authoritative operational framework for handling 5-Chloro-1-methyl-1H-indole-2-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 883529-71-3 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1][2][3]

Executive Summary

This guide provides an authoritative operational framework for handling 5-Chloro-1-methyl-1H-indole-2-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals.[3] Its structural features—a reactive C2-aldehyde handle and a C5-chloro substituent—make it a versatile scaffold for drug discovery but also dictate specific stability and toxicity risks.[3]

Immediate Hazard Overview:

  • Health: Irritant to eyes, skin, and respiratory tract (H315, H319, H335).[4] Potential sensitizer.

  • Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (5-chloro-1-methyl-1H-indole-2-carboxylic acid) upon prolonged exposure to air.[3]

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to maintain titer.

Risk Assessment & PPE Matrix

Effective safety relies on understanding the causality of the hazard. The lipophilic nature of the indole ring facilitates skin absorption, while the aldehyde group contributes to mucosal irritation.

PPE Selection Logic

The following matrix dictates protection levels based on the specific operational state of the compound.

Operation PhasePhysical StatePrimary HazardRequired GlovesRespiratory ProtectionEye Protection
Weighing / Aliquoting Fine Solid / PowderInhalation of dust; Static dispersalDouble Nitrile (0.11 mm min)N95 / P100 Mask (if outside hood)Safety Goggles (Tight seal)
Solubilization Solution (DCM/DMF)Splash; Skin absorption; VaporsNitrile + Laminate (if using DCM)Fume Hood (Sash <18")Safety Glasses w/ Side Shields
Reaction Setup Heated SolutionThermal runaway; Vapor pressureThermal/Chem Resistant Fume Hood (High Flow)Face Shield + Goggles
Waste Disposal Slurry / LiquidExposure to halogenated wasteHeavy Duty Nitrile Standard Lab VentilationSafety Glasses

Critical Note on Glove Compatibility: If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade rapidly (<5 mins breakthrough). Use PVA or Laminate (Silver Shield) gloves, or double-glove and change immediately upon splash contact.[3]

PPE Decision Workflow

PPE_Selection Start Start: Task Definition StateCheck Is compound in Solution? Start->StateCheck SolventCheck Solvent Type? StateCheck->SolventCheck Yes (Liquid) SolidHandling Solid Handling StateCheck->SolidHandling No (Solid) StandardPPE Standard Nitrile + Goggles (Fume Hood Required) SolventCheck->StandardPPE Polar (DMF, DMSO, MeOH) HighRiskPPE Laminate Gloves + Face Shield (High Flow Hood) SolventCheck->HighRiskPPE Penetrating (DCM, Chloroform) DustControl N95/P100 + Static Control (Balance Enclosure) SolidHandling->DustControl DustControl->StandardPPE Once Solubilized

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier.[3]

Operational Protocol: Handling & Synthesis

This protocol is designed to be self-validating . If the visual checks described in Step 1 fail, do not proceed to Step 2.

Step 1: Pre-Operational Integrity Check

Before weighing, visually inspect the compound.

  • Standard Appearance: Off-white to pale yellow solid.[3]

  • Failure Mode: A deep yellow or orange color indicates significant oxidation to the carboxylic acid or polymerization.

  • Action: If discolored, check purity via TLC (Hexane:EtOAc 3:1). The aldehyde typically runs faster (higher R_f) than the acid.

Step 2: Weighing & Transfer[3]
  • Environment: Weigh inside a chemical fume hood or a dedicated powder weighing enclosure.

  • Static Control: Indole aldehydes can be static-prone.[3] Use an antistatic gun or polonium strip if the powder disperses.

  • Technique:

    • Tare the receiving vial with the cap loosely on.

    • Transfer solid using a clean spatula.

    • Immediately recap the stock bottle and purge the headspace with Nitrogen/Argon before returning to cold storage (2-8°C). This prevents moisture ingress which catalyzes degradation.[3]

Step 3: Solubilization & Reaction[3]
  • Solvent Choice: Soluble in DCM, Chloroform, DMSO, and DMF.

  • Protocol:

    • Add solvent slowly down the side of the vial to minimize dust lofting.

    • Vortex or sonicate until clear.

    • Venting: If heating is required (e.g., for Knoevenagel condensation), ensure the system is vented through a bubbler or inert gas line. Do not heat in a closed system.[5]

Emergency Response & Spill Management
First Aid Immediate Actions[3][6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[6] Lift eyelids.[7] Seek medical attention (Aldehydes can cause corneal clouding).

  • Skin Contact: Wash with soap and water.[6][8] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

Spill Cleanup Workflow

Spill_Response SpillDetected Spill Detected TypeCheck Solid or Liquid? SpillDetected->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Solution TypeCheck->LiquidSpill WetWipe Cover with Wet Paper Towel (Prevents Dust) SolidSpill->WetWipe Absorb Absorb with Vermiculite or Spill Pad LiquidSpill->Absorb Bagging Double Bag in Clear Hazardous Waste Bag WetWipe->Bagging Absorb->Bagging Labeling Label: 'Toxic - Halogenated' Bagging->Labeling

Figure 2: Decision tree for containing and cleaning spills safely.[3]

Waste Disposal Logistics

Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound (Chlorine atom).

Waste CategoryContainer LabelingComposition Notes
Solid Waste "Hazardous Waste - Solid Toxic"Contaminated gloves, weighing boats, spill cleanup materials.[3]
Liquid Waste "Halogenated Organic Waste" CRITICAL: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if the facility segregates them. The chlorine content requires high-temperature incineration.[3]
Aqueous Waste "Aqueous Waste - Toxic Trace"Only if extraction washes contain trace amounts.[3] Adjust pH to 7 before disposal if acidic.

Disposal Protocol:

  • Collect all reaction liquors in the Halogenated waste carboy.

  • Rinse glassware with a small amount of Acetone, then DCM. Add these rinses to the Halogenated waste.

  • Do not dispose of down the drain.

References
  • PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Solvents and Waste Disposal Standard Operating Procedure. Division of Research Safety.[8] Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methyl-1H-indole-2-carbaldehyde
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